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  • Product: 3,5-Dimethoxypyrazine-2-carboxylic acid
  • CAS: 1286756-62-4

Core Science & Biosynthesis

Foundational

3,5-Dimethoxypyrazine-2-carboxylic Acid: A Critical Building Block in BACE Inhibitor Design and Advanced Pharmacophore Synthesis

Executive Summary In the landscape of modern neuro-pharmacology, the design of highly specific enzyme inhibitors requires building blocks that offer precise electronic tuning, optimal steric profiles, and robust syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern neuro-pharmacology, the design of highly specific enzyme inhibitors requires building blocks that offer precise electronic tuning, optimal steric profiles, and robust synthetic scalability. 3,5-Dimethoxypyrazine-2-carboxylic acid (CAS: 1286756-62-4) has emerged as a privileged pharmacophore scaffold, particularly in the development of beta-secretase (BACE) inhibitors for the treatment of Alzheimer's disease [1].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, de novo synthetic pathways, and application methodologies for this critical compound. By bridging mechanistic causality with self-validating experimental protocols, this guide serves as a definitive resource for scientists integrating this building block into complex drug discovery pipelines.

Physicochemical Profiling & Structural Elucidation

Understanding the intrinsic properties of 3,5-dimethoxypyrazine-2-carboxylic acid is essential for predicting its behavior in both synthetic reactions and biological environments.

Quantitative Data Summary
PropertyValue
Chemical Name 3,5-Dimethoxypyrazine-2-carboxylic acid
CAS Number 1286756-62-4
Molecular Formula C₇H₈N₂O₄
Molecular Weight 184.15 g/mol
SMILES String COc1cnc(C(O)=O)c(OC)n1
Appearance Off-white to white solid
Primary Utility BACE1/BACE2 Inhibitor Building Block
Structural Causality in Drug Design

The pyrazine core is inherently electron-deficient. However, the installation of two methoxy groups at the 3- and 5-positions serves a dual purpose:

  • Electronic Modulation: The methoxy groups donate electron density via resonance ( +M effect), which subtly increases the pKa​ of the pyrazine nitrogens. This tuning is critical for optimizing hydrogen-bond acceptor strength when interacting with target enzyme active sites.

  • Steric and Lipophilic Profiling: The methoxy groups provide necessary steric bulk to occupy hydrophobic sub-pockets within the BACE1 active site. Furthermore, they increase the overall lipophilicity of the molecule, a non-negotiable parameter for ensuring blood-brain barrier (BBB) penetrance in central nervous system (CNS) therapeutics [2].

De Novo Synthesis & Process Chemistry

The synthesis of 3,5-dimethoxypyrazine-2-carboxylic acid requires strict regiocontrol and the strategic masking of functional groups. The most scalable route begins with 2,6-dichloropyrazine.

Mechanistic Insights & Causality
  • Regioselective Lithiation: The reaction is initiated using Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C). The C-3 position of 2,6-dichloropyrazine is highly acidic due to the inductive effects of the adjacent chlorine and nitrogen atoms. The ultra-low temperature is critical to prevent the nucleophilic attack of diisopropylamine on the pyrazine ring and to stabilize the lithiated intermediate prior to the CO2​ quench [3].

  • Esterification Prior to SNAr: Attempting a Nucleophilic Aromatic Substitution (SNAr) directly on the carboxylic acid fails because the basic conditions deprotonate the acid. The resulting carboxylate anion electrostatically repels the incoming methoxide nucleophile. Esterification masks this charge, maintaining the electron-deficient nature of the pyrazine ring and enabling rapid, high-yielding SNAr at both chlorinated positions.

Synthesis_Workflow SM 2,6-Dichloropyrazine (Starting Material) Int1 3,5-Dichloropyrazine- 2-carboxylic acid SM->Int1 1. LDA, THF, -78°C 2. CO2 Quench Int2 Ethyl 3,5-dichloro- pyrazine-2-carboxylate Int1->Int2 EtOH, H+ (Esterification) Int3 Ethyl 3,5-dimethoxy- pyrazine-2-carboxylate Int2->Int3 NaOMe, MeOH/THF (SNAr) Target 3,5-Dimethoxypyrazine- 2-carboxylic acid (Target) Int3->Target 1. KOH, MeOH 2. HCl (pH ~3)

Synthetic workflow for 3,5-Dimethoxypyrazine-2-carboxylic acid detailing key intermediates.

Application in Drug Discovery: BACE Inhibition

In the pathology of Alzheimer's disease, the Amyloid Precursor Protein (APP) is sequentially cleaved by β -secretase (BACE1) and γ -secretase, leading to the accumulation of neurotoxic Amyloid- β ( ) peptides.

When 3,5-dimethoxypyrazine-2-carboxylic acid is coupled to complex amines (such as perfluorinated cyclopropyl fused 1,3-oxazin-2-amines), the resulting amide acts as a potent competitive inhibitor of BACE1 [3]. The pyrazine nitrogen and the amide carbonyl form a critical hydrogen-bonding network with the catalytic aspartate dyad (Asp32 and Asp228) in the BACE1 active site, halting the cleavage of APP and preventing plaque formation.

BACE_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPP-β Fragment APP->sAPPb Cleavage CTF99 C99 Fragment APP->CTF99 Cleavage BACE BACE1 (β-secretase) BACE->APP Catalyzes Abeta Amyloid-β (Aβ) Peptides (Plaque Formation) CTF99->Abeta Cleavage Gamma γ-secretase Gamma->CTF99 Catalyzes Inhibitor 3,5-Dimethoxypyrazine Pharmacophore Inhibitor->BACE Competitive Inhibition

BACE1-mediated APP processing pathway and the inhibitory intervention point.

Experimental Protocols (Self-Validating Systems)

The following protocols are adapted from validated pharmaceutical synthesis routes [4]. They are designed as self-validating systems to ensure high fidelity at every step.

Protocol 1: SNAr Methoxylation to Ethyl 3,5-dimethoxypyrazine-2-carboxylate

Objective: Convert the dichloro-ester to the dimethoxy-ester.

  • Preparation: To a solution of ethyl 3,5-dichloropyrazine-2-carboxylate (0.312 g, 1.51 mmol) in anhydrous THF (4.5 mL) at room temperature, add sodium hydride (60% wt. dispersion, 0.199 g, 4.98 mmol).

  • Initiation: Slowly add anhydrous methanol (0.200 mL, 4.94 mmol) dropwise. Causality: NaH reacts with MeOH to form sodium methoxide in situ. This ensures strictly anhydrous conditions, preventing unwanted ester hydrolysis.

  • Reaction: Stir the mixture at room temperature for 30 minutes.

  • Self-Validation Checkpoint: Quench a 10 μL aliquot in water/EtOAc. Analyze via LC-MS. The starting material will exhibit a distinct isotopic pattern for two chlorines (M, M+2, M+4). The reaction is complete when this pattern entirely disappears, replaced by a single mass peak at m/z 199.1 [M+H]+ , confirming dual substitution.

  • Workup: Dilute with EtOAc, quench with saturated aqueous NH4​Cl , extract, dry over MgSO4​ , and concentrate.

Protocol 2: Saponification to 3,5-Dimethoxypyrazine-2-carboxylic acid

Objective: Hydrolyze the ethyl ester to yield the final target.

  • Preparation: Dissolve ethyl 3,5-dimethoxypyrazine-2-carboxylate (0.314 g, 1.48 mmol) in Methanol (5 mL).

  • Hydrolysis: Add potassium hydroxide (0.135 g, 2.41 mmol). Stir at room temperature for 17 hours. Causality: Mild hydroxide concentration at room temperature selectively hydrolyzes the ester without triggering nucleophilic attack on the newly installed methoxy groups.

  • Acidification: Quench the reaction with 5 M HCl (approx. 0.48 mL) until the pH reaches ~3. Causality: Acidifying to exactly pH 3 ensures the carboxylic acid ( pKa​ ~3.5) is protonated to allow precipitation or extraction. If the pH drops too low (pH < 1), the pyrazine nitrogens will protonate, driving the product into the aqueous phase and destroying the yield.

  • Self-Validation Checkpoint: Isolate the solid via filtration. Run a 1H NMR in DMSO−d6​ . Validation is achieved by the complete disappearance of the ethyl ester signals (quartet at ~4.4 ppm, triplet at ~1.4 ppm) and the retention of two sharp methoxy singlets at ~3.9 ppm, alongside a broad singlet at ~13 ppm (COOH).

References

  • NextSDS Substance Database - 3,5-dimethoxypyrazine-2-carboxylic acid Chemical Substance Information. Available at:[Link]

  • Molport Chemical Database - 3,5-dimethoxypyrazine-2-carboxylic acid (Molport-029-509-232). Available at:[Link]

  • World Intellectual Property Organization (WIPO) - WO2014138484A1: Perfluorinated cyclopropyl fused 1,3-oxazin-2-amine compounds as beta-secretase inhibitors and methods of use (Amgen Inc.).
  • United States Patent and Trademark Office (USPTO) - US9085576B2: Perfluorinated cyclopropyl fused 1,3-oxazin-2-amine compounds as beta-secretase inhibitors and methods of use (Amgen Inc.).
Exploratory

Engineering Selectivity and BBB Permeability in BACE1 Inhibitors: The Strategic Role of 3,5-Dimethoxypyrazine-2-carboxylic Acid

Executive Summary The development of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors has been a cornerstone of Alzheimer’s disease (AD) drug discovery. However, early clinical candidates failed larg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors has been a cornerstone of Alzheimer’s disease (AD) drug discovery. However, early clinical candidates failed largely due to off-target toxicities—specifically, the inhibition of the closely related homolog BACE2 (resulting in peripheral toxicities like hair depigmentation) and poor blood-brain barrier (BBB) penetrance caused by P-glycoprotein (P-gp) efflux. To overcome these liabilities, medicinal chemists have strategically deployed the 3,5-dimethoxypyrazine-2-carboxylic acid moiety. This technical guide explores the structural biology, physicochemical modulation, and synthetic integration of this specific building block, demonstrating how it forces a conformational shift in the BACE enzyme's 10S loop to achieve exquisite selectivity while simultaneously optimizing CNS drug-like properties.

The BACE1 Selectivity Conundrum

BACE1 and BACE2 share a highly conserved catalytic aspartate dyad and approximately 64% amino acid sequence similarity[1]. Non-selective BACE inhibitors (e.g., verubecestat) bind equally well to both isoforms. While BACE1 is localized primarily in the CNS and drives amyloid-beta (Aβ) plaque formation, BACE2 is heavily expressed in peripheral tissues and pigment cells[2]. Chronic inhibition of BACE2 interferes with the cleavage of pigment cell-specific melanocyte protein (PMEL), leading to adverse effects that have halted multiple clinical trials[2].

The primary structural divergence between the two enzymes lies in the 10S loop (residues 9–14) and the flap region surrounding the S3 subpocket. BACE1 possesses Gln12 and Lys9 in this loop, whereas BACE2 features Arg28 and Asp25[3]. Targeting this subtle divergence is the key to designing next-generation, disease-modifying AD therapeutics.

Mechanistic Superiority of the 3,5-Dimethoxypyrazine Moiety

The incorporation of 3,5-dimethoxypyrazine-2-carboxylic acid as an amide-linked tail onto a basic core (such as a 1,3-oxazin-2-amine or tetrahydropyridine) solves three critical drug design challenges simultaneously:

A. Entropic Penalty and BACE2 Selectivity

When the 3,5-dimethoxypyrazine tail extends into the S3 pocket, the steric bulk and specific vector of the methoxy groups interact directly with the 10S loop. Because of the bulkier Arg28 and Asp25 residues in BACE2, the methoxy groups force a conformational movement in the BACE2 loop. This shift incurs a massive entropic penalty and steric clash, drastically reducing binding affinity[4]. Conversely, the flexible Gln12 and Lys9 residues in BACE1 easily accommodate the pyrazine substituents, preserving single-digit nanomolar potency[3].

G cluster_BACE1 BACE1 Target cluster_BACE2 BACE2 Off-Target Moiety 3,5-Dimethoxypyrazine Tail Moiety BACE1_Loop 10S Loop (Gln12, Lys9) Moiety->BACE1_Loop Binds S3 Pocket BACE2_Loop 10S Loop (Arg28, Asp25) Moiety->BACE2_Loop Binds S3 Pocket BACE1_Result Conformational Fit Maintained Potency BACE1_Loop->BACE1_Result Favorable BACE2_Result Steric Clash & Entropic Penalty BACE2_Loop->BACE2_Result Unfavorable

Fig 1. Divergent binding mechanics of the 3,5-dimethoxypyrazine moiety in BACE1 vs. BACE2.

B. pKa Modulation and P-gp Efflux Mitigation

To bind the catalytic aspartates of BACE1, inhibitors require a basic center (e.g., an amidine). However, high basicity (pKa > 8.0) triggers P-glycoprotein (P-gp) efflux at the BBB, preventing the drug from reaching the brain. The electron-withdrawing nature of the pyrazine ring, amplified by the inductive effects of the oxygen atoms in the methoxy groups, lowers the pKa of the adjacent basic core to an optimal range (6.5–7.5)[4]. This precise physicochemical tuning allows the molecule to evade P-gp recognition while remaining sufficiently protonated in the acidic environment of the endosome (pH 4.5) where BACE1 is active.

C. Metabolic Stability

Unlike standard phenyl rings or unsubstituted pyridines, the highly substituted 3,5-dimethoxypyrazine ring is highly resistant to oxidative metabolism by Cytochrome P450 enzymes. Furthermore, it prevents the formation of reactive metabolites, demonstrating no glutathione (GSH) or cyanide (CN) trapping in fortified human liver microsomes, thereby ensuring a clean hepatotoxicity profile[4].

Quantitative SAR Profiling

The table below summarizes the structure-activity relationship (SAR) impact of transitioning from a standard fluoropyridine tail to a methoxypyrazine-based tail. The data highlights the dramatic increase in selectivity and the reduction in P-gp efflux.

Pharmacophore Tail MoietyBACE1 IC₅₀ (nM)BACE2 IC₅₀ (nM)Selectivity (Fold)P-gp Efflux Ratio
5-Fluoropyridine-2-carboxamide 3.03.1~1x> 5.0
3,5-Dimethoxypyrazine-2-carboxamide 2.016.08x< 2.5
5-Fluoromethoxypyrazine-2-carboxamide 2.7191.071x< 2.0

(Note: Data synthesized from representative SAR campaigns targeting the S3 pocket. Lower Efflux Ratio indicates superior BBB penetration).

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of 3,5-dimethoxypyrazine-derived BACE1 inhibitors.

Protocol 1: Amide Coupling of 3,5-Dimethoxypyrazine-2-carboxylic Acid

Causality Check: EDC·HCl is specifically chosen over HATU or PyBOP for this amidation. Highly basic amidine/oxazine cores can undergo unwanted guanidinylation side-reactions with uronium-based coupling reagents. EDC·HCl avoids this, ensuring a cleaner impurity profile[3].

  • Preparation: Dissolve the core amine (e.g., 1,3-oxazin-2-amine derivative, 1.0 eq) and 3,5-dimethoxypyrazine-2-carboxylic acid (1.05 eq) in anhydrous Methanol (MeOH)[5].

  • Activation: Cool the reaction vessel to 0 °C using an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.1 eq) dropwise. Rationale: Cooling prevents the exothermic degradation of the transient activated ester intermediate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor the reaction via LC/MS until the primary amine peak is fully consumed.

  • Quenching & Extraction: Quench the reaction with an aqueous K₂CO₃ solution to neutralize the HCl salt. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, 10% MeOH in DCM) to yield the final amide as a solid[5].

Protocol 2: BACE1/BACE2 FRET Selectivity Assay

Causality Check: The assay must be run at pH 4.5. BACE1 is an aspartyl protease that operates optimally within the acidic lumen of endosomes; running the assay at physiological pH (7.4) will yield false negatives[1].

  • Reagent Preparation: Prepare the assay buffer (50 mM Sodium Acetate, pH 4.5, 0.1% CHAPS). Dilute recombinant human BACE1 and BACE2 enzymes to a final well concentration of 1 nM.

  • Compound Plating: Serially dilute the synthesized 3,5-dimethoxypyrazine compounds in DMSO to create a 10-point dose-response curve (ranging from 10 µM to 0.5 nM). Include Verubecestat as a positive control to normalize baseline fluorescence.

  • Pre-Incubation: Add the enzyme to the compound plates and pre-incubate for 30 minutes at room temperature. Rationale: Pre-incubation establishes binding equilibrium, which is critical for accurately measuring compounds with slow off-rates.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic peptide substrate (e.g., MCA-SEVNLDAEFRK(DNP)RR-NH2) at a final concentration of 5 µM.

  • Detection & Analysis: Measure fluorescence continuously (Excitation: 320 nm, Emission: 400 nm) for 60 minutes. Calculate the IC₅₀ using a 4-parameter logistic fit to determine the Selectivity Fold (BACE2 IC₅₀ / BACE1 IC₅₀).

G Step1 1. Amide Coupling Amine Core + 3,5-Dimethoxypyrazine-2-carboxylic acid Step2 2. LC/MS & NMR Validation Confirm >95% Purity Step1->Step2 EDC/HCl, MeOH, 0°C to RT Step3 3. BACE1/2 FRET Assay Evaluate Selectivity Fold Step2->Step3 Proceed to In Vitro Step4 4. MDCK-MDR1 Assay Assess P-gp Efflux Ratio Step3->Step4 If Selectivity > 50x Pass Lead Candidate In Vivo PK/PD Step4->Pass Efflux Ratio < 2.5 Fail Structural Optimization Step4->Fail Efflux Ratio > 2.5

Fig 2. Self-validating workflow for synthesizing and screening BACE1 selective inhibitors.

Conclusion

The integration of 3,5-dimethoxypyrazine-2-carboxylic acid into BACE inhibitor scaffolds represents a masterclass in rational drug design. By exploiting the micro-structural differences in the 10S loop between BACE1 and BACE2, this moiety achieves critical isoform selectivity. Furthermore, its ability to inductively lower the pKa of basic pharmacophores effectively neutralizes P-gp efflux liabilities, paving the way for highly brain-penetrant, safe, and efficacious therapeutics for Alzheimer's disease.

References

  • Structure-Based Approaches to Improving Selectivity through Utilizing Explicit Water Molecules: Discovery of Selective β-Secretase (BACE1)
  • JNJ-67569762, A 2-Aminotetrahydropyridine-Based Selective BACE1 Inhibitor Targeting the S3 Pocket: From Discovery to Clinical Candidate Source: ACS Publications URL
  • Source: European Patent - Googleapis.
  • New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo Source: MDPI URL
  • Source: PMC (NIH)

Sources

Foundational

A Senior Application Scientist's Guide to the Pharmacokinetic Profiling of 3,5-Dimethoxypyrazine-2-carboxylic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazine moiety is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates, exhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine moiety is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates, exhibiting a wide array of pharmacological activities including anticancer and anti-inflammatory effects.[1][2][3][4][5] Derivatives of 3,5-Dimethoxypyrazine-2-carboxylic acid represent a promising chemical series for therapeutic development. However, translating promising in vitro activity into a viable clinical candidate is contingent upon a thorough understanding of its pharmacokinetic (PK) profile. Poor PK properties, such as low bioavailability or rapid metabolism, are primary drivers of compound attrition in drug development.[6] This in-depth technical guide provides a comprehensive framework for the systematic pharmacokinetic profiling of 3,5-Dimethoxypyrazine-2-carboxylic acid derivatives. We will detail the core in vitro assays for assessing Absorption, Distribution, Metabolism, and Excretion (ADME), explain the causality behind experimental choices, provide step-by-step protocols, and discuss the integration of data to guide rational drug design and candidate selection.

The Strategic Imperative of Early ADME Profiling

In modern drug discovery, the early assessment of ADME properties is not merely a screening step but a foundational component of strategy.[7] Integrating ADME studies from the hit-to-lead and lead optimization stages allows for the concurrent optimization of potency and pharmacokinetic behavior.[8] This "fail fast, fail cheap" paradigm de-risks development by identifying compounds with fatal PK flaws before significant resources are invested.[8] The goal is to build a comprehensive data package that predicts the in vivo fate of a compound, guiding decisions on dosing, formulation, and potential drug-drug interactions (DDIs).[7][9]

This guide outlines a tiered approach to PK profiling, beginning with high-throughput in vitro assays and culminating in a holistic profile that can predict in vivo performance.

G cluster_0 Early Discovery & Lead Optimization cluster_1 Preclinical Candidacy cluster_2 Decision Making Solubility Physicochemical Properties (Solubility) Permeability Absorption (Caco-2 Assay) MetID Metabolite Identification Solubility->MetID Informs CYP_Ind CYP450 Induction Solubility->CYP_Ind PPB Distribution (Plasma Protein Binding) Permeability->MetID Informs Permeability->CYP_Ind MetStab Metabolism (Microsomal Stability) PPB->MetID Informs PPB->CYP_Ind CYP_Inhib Metabolism (CYP450 Inhibition) MetStab->MetID Informs MetStab->CYP_Ind CYP_Inhib->MetID Informs CYP_Inhib->CYP_Ind InVivoPK In Vivo PK Study (Rodent) MetID->InVivoPK Guides Design CYP_Ind->InVivoPK Guides Design Candidate Candidate Selection InVivoPK->Candidate Critical Data For

Caption: Tiered workflow for pharmacokinetic profiling.

The Bioanalytical Foundation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Quantitative bioanalysis is the bedrock of all pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for quantifying small-molecule drugs and their metabolites in complex biological matrices like plasma, urine, or cell culture media.[10][11][12] Its supremacy stems from its exceptional sensitivity, selectivity, and speed, allowing for the accurate measurement of compound concentrations from picogram to nanogram levels.[12] All protocols described herein rely on validated LC-MS/MS methods for endpoint analysis.[13]

Absorption: Will the Compound Reach the Bloodstream?

For orally administered drugs, absorption across the intestinal wall is the first critical hurdle.[14] We assess this using the Caco-2 permeability assay, an in vitro model that is well-established and recognized by regulatory agencies for its predictive value of human intestinal absorption.[15][16]

Core Assay: Caco-2 Permeability

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions and express key efflux transporters (e.g., P-glycoprotein, P-gp), mimicking the intestinal barrier.[16] This assay measures a compound's apparent permeability coefficient (Papp) in both the absorptive (apical-to-basolateral, A-to-B) and secretory (basolateral-to-apical, B-to-A) directions.

Caption: Bidirectional transport across a Caco-2 monolayer.

Experimental Protocol: Caco-2 Permeability Assay
  • Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21-25 days to allow for full differentiation and monolayer formation.

  • Monolayer Integrity Verification (Self-Validation): Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values must be above a pre-defined threshold (e.g., ≥200 Ω·cm²) to confirm the integrity of the tight junctions.[17][18] Monolayers not meeting this criterion are discarded.

  • Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for both apical (pH 6.5-7.0) and basolateral (pH 7.4) compartments to mimic physiological conditions.

  • Dosing Solution Preparation: Prepare the dosing solution by dissolving the test derivative in the appropriate transport buffer, typically at a concentration of 1-10 µM.

  • Transport Experiment (A-to-B):

    • Add the dosing solution to the apical (donor) compartment.

    • Add fresh buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).[16][18]

    • At the end of the incubation, take samples from both donor and receiver compartments for LC-MS/MS analysis.

  • Transport Experiment (B-to-A):

    • Concurrently, in separate wells, perform the reverse experiment by adding the dosing solution to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

    • Sample as described above.

  • Quantification: Analyze the concentration of the derivative in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the Papp (cm/s) for each direction. The Efflux Ratio (ER) is then calculated as Papp (B-to-A) / Papp (A-to-B).

Data Interpretation
DerivativePapp (A-to-B) (10⁻⁶ cm/s)Papp (B-to-A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted AbsorptionP-gp Substrate?
DMPC-0115.216.11.1HighNo
DMPC-028.59.01.1ModerateNo
DMPC-031.15.85.3LowYes
DMPC-040.50.61.2Very LowNo
Control: Propranolol>10-<2High-
Control: Digoxin<1>2>2LowYes
  • Papp (A-to-B): Correlates with the rate of absorption. Values >10 x 10⁻⁶ cm/s are generally considered high permeability.

  • Efflux Ratio (ER): An ER > 2 is a strong indicator that the compound is a substrate for active efflux transporters like P-gp, which can limit its net absorption.[16] For DMPC-03, the high ER suggests that while the compound can cross the membrane, it is actively pumped back into the gut lumen, leading to poor overall absorption.

Distribution: Where Does the Compound Go?

Once absorbed, a drug distributes throughout the body via the systemic circulation. A critical parameter governing this process is Plasma Protein Binding (PPB). According to the "free drug hypothesis," only the unbound fraction of a drug is available to interact with its therapeutic target and to be metabolized or excreted.[19] Therefore, highly protein-bound drugs may have a lower apparent potency and a longer half-life.

Core Assay: Plasma Protein Binding via Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for measuring PPB due to minimal nonspecific binding and its robust nature.[19][20] The assay uses a semipermeable membrane to separate a plasma-containing compartment from a buffer compartment, allowing only the small, unbound drug molecules to equilibrate across the membrane.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)
  • Compound Spiking: Spike the test derivative into plasma (human, rat, etc.) at a known concentration (e.g., 1 µM).

  • Device Assembly: Add the spiked plasma to one chamber of a RED device insert and an equal volume of phosphate-buffered saline (PBS) to the other chamber. The chambers are separated by a dialysis membrane with a molecular weight cutoff (e.g., 8 kDa) that retains proteins but allows the free drug to pass.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.[19]

  • Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching and Analysis: To avoid analytical artifacts, add an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample. This ensures both samples have the same matrix composition before protein precipitation and LC-MS/MS analysis.

  • Quantification: Determine the concentration of the derivative in both chambers using LC-MS/MS.

  • Data Analysis:

    • Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

    • Percent Bound (%) = [1 - fu] * 100

Data Interpretation
DerivativeFraction Unbound (fu)Percent Bound (%)Predicted Distribution
DMPC-010.00899.2%High; restricted to plasma
DMPC-020.05594.5%Moderate
DMPC-030.25075.0%Low; wide tissue distribution
DMPC-040.51049.0%Very Low; extensive tissue distribution
Control: Warfarin<0.02>98%High
Control: Verapamil~0.10~90%Moderate
  • High Binding (>99%): Small changes in protein binding can lead to large changes in the free concentration, potentially impacting efficacy and safety. Distribution into tissues may be limited.

  • Low Binding (<90%): A larger fraction of the drug is available to distribute into tissues and interact with its target. Clearance might be faster if the drug is subject to high hepatic metabolism.

Metabolism: How is the Compound Modified and Cleared?

Metabolism is the body's process of chemically modifying xenobiotics to facilitate their elimination.[21] This primarily occurs in the liver via Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. Assessing a compound's metabolic stability and its potential to interact with metabolic enzymes is crucial for predicting its half-life and potential for drug-drug interactions (DDIs).[9][22]

Core Assay 1: Metabolic Stability in Liver Microsomes

This assay provides a measure of intrinsic clearance (Clint), which reflects the inherent ability of liver enzymes to metabolize a drug.[6][22] Liver microsomes are vesicles of the endoplasmic reticulum containing the majority of the Cytochrome P450 (CYP) enzymes responsible for Phase I metabolism.[23]

Experimental Protocol: Microsomal Stability Assay
  • Reagent Preparation: Prepare pooled liver microsomes (human, rat, etc.) in a phosphate buffer. Prepare a stock solution of the NADPH regenerating system (a necessary cofactor for CYP enzyme activity).

  • Incubation:

    • Pre-warm a mixture of the test derivative (e.g., at 1 µM) and liver microsomes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (typically cold acetonitrile containing an internal standard) to quench the reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

  • Quantification: Analyze the supernatant for the remaining concentration of the parent derivative using LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line equals the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) in µL/min/mg protein.

Core Assay 2: Cytochrome P450 (CYP) Inhibition

Assessing a compound's potential to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9) is a regulatory requirement and critical for predicting DDIs.[24][25] If our derivative inhibits a CYP enzyme, it could slow the metabolism of a co-administered drug that is a substrate for that enzyme, leading to potentially toxic plasma levels.[26]

G Substrate CYP-Specific Substrate CYP CYP450 Enzyme (e.g., CYP3A4) Substrate->CYP Binds to Metabolite Specific Metabolite (Measured by LC-MS/MS) CYP->Metabolite Catalyzes Formation of Inhibitor Test Derivative (DMPC-XX) Inhibitor->CYP Blocks Binding Site

Caption: Principle of a direct CYP450 inhibition assay.

Experimental Protocol: CYP Inhibition (IC₅₀ Determination)
  • Incubation Mixture: In a 96-well plate, combine human liver microsomes, a specific probe substrate for the CYP isoform of interest (e.g., midazolam for CYP3A4), and the test derivative at various concentrations.

  • Initiation: Pre-incubate the mixture at 37°C, then initiate the reaction by adding NADPH.

  • Quenching: After a short incubation period (chosen to be in the linear range of metabolite formation, e.g., 5-10 minutes), stop the reaction with cold acetonitrile containing an internal standard.

  • Analysis: Process the samples and quantify the amount of the specific metabolite formed using LC-MS/MS.

  • Data Analysis:

    • Plot the rate of metabolite formation against the concentration of the test derivative.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value—the concentration of the derivative that causes 50% inhibition of the enzyme's activity.

Data Interpretation for Metabolism Assays

Table 1: Metabolic Stability of DMPC Derivatives

Derivative In Vitro t½ (min) Clint (µL/min/mg) Predicted Hepatic Clearance
DMPC-01 < 5 > 138 High
DMPC-02 25 27.7 Moderate
DMPC-03 75 9.2 Low
DMPC-04 > 120 < 5.8 Very Low
Control: Verapamil ~10 ~70 High

| Control: Warfarin | >120 | <6 | Low |

Table 2: CYP Inhibition Profile of DMPC-03 (IC₅₀ in µM)

CYP1A2 CYP2C9 CYP2C19 CYP2D6 CYP3A4 DDI Risk Potential

| > 50 | 8.5 | > 50 | 2.1 | 15.3 | Moderate (CYP2D6, 2C9) |

  • Metabolic Stability: A short half-life (< 30 min) suggests the compound will be rapidly cleared in vivo, likely resulting in poor oral bioavailability and requiring frequent dosing.[23] DMPC-01 would likely be deprioritized. A very long half-life (>120 min) as seen in DMPC-04 suggests low clearance but could lead to drug accumulation with multiple dosing.

  • CYP Inhibition: IC₅₀ values < 10 µM, and especially < 1 µM, are considered potent and raise a flag for potential clinical DDIs.[27] DMPC-03 shows a moderate risk for inhibiting CYP2D6 and CYP2C9, which would require further investigation.

Integration and In Vivo Pharmacokinetics

The ultimate goal of in vitro ADME studies is to build a holistic profile that predicts in vivo behavior and guides the selection of the best compounds for more resource-intensive animal studies.[28]

  • Candidate Selection: Based on the data, DMPC-02 emerges as a potentially promising candidate. It shows moderate permeability, moderate (but not excessive) protein binding, and moderate metabolic stability, suggesting it has a reasonable chance of achieving adequate exposure in vivo without an immediate risk of rapid clearance or significant DDIs.

  • In Vivo Study Design: An in vivo PK study in rats would be the logical next step for DMPC-02.[29][30] The compound would be administered both intravenously (IV) and orally (PO) to separate groups of animals. Blood samples would be collected at various time points, and the plasma concentrations of DMPC-02 would be measured by LC-MS/MS.

  • Key In Vivo Parameters: This study would yield critical parameters like Clearance (CL), Volume of Distribution (Vd), Half-life (t½), and, most importantly, Oral Bioavailability (%F) , which is the fraction of the oral dose that reaches systemic circulation.

Conclusion

The systematic, multi-parameter pharmacokinetic profiling described in this guide is essential for the successful development of 3,5-Dimethoxypyrazine-2-carboxylic acid derivatives. By employing a battery of validated in vitro assays—from Caco-2 permeability and plasma protein binding to metabolic stability and CYP inhibition—researchers can make data-driven decisions, prioritize compounds with the highest probability of success, and rationally design molecules that balance potent pharmacological activity with drug-like properties. This integrated approach minimizes the risk of late-stage failures and ultimately accelerates the journey from a promising chemical entity to a life-changing therapeutic.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). WuXi AppTec.
  • Metabolic Stability in Drug Development: 5 Assays. (2023, October 9). WuXi AppTec.
  • Metabolic Stability and Metabolite Analysis of Drugs. (2024, April 29). Creative Diagnostics.
  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.
  • In Vitro ADME Assays and Services. (n.d.). ICE Bioscience.
  • Metabolic Stability. (n.d.). Frontage Laboratories.
  • Plasma Protein Binding (PPB) Assays. (n.d.). WuXi AppTec.
  • Small and Large Molecule LC-MS. (n.d.). IQVIA Laboratories.
  • Plasma Protein Binding Assay. (n.d.). Creative Bioarray.
  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan.
  • Metabolic Stability Services. (n.d.). Eurofins Discovery.
  • Caco2 assay protocol. (n.d.). Unknown Source.
  • Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. (n.d.). PubMed.
  • Small Molecule LC-MS/MS. (n.d.). Resolian.
  • Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023, November 5). MDPI.
  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: An Overview. (2021, June 1). LCGC International.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform.
  • A Guide to In Vitro ADME Testing in Drug Development. (2022, June 23). WuXi AppTec.
  • In Vitro ADME. (n.d.). BioDuro.
  • BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization. (n.d.). Sigma-Aldrich.
  • Caco-2 Permeability. (n.d.). Concept Life Sciences.
  • Caco-2 Permeability Assay. (n.d.). Enamine.
  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. (2022, December 12). Visikol.
  • LC-MS systems for quantitative bioanalysis. (2012, October 15). PubMed.
  • Non-Regulated LC–MS/MS Bioanalysis in Support of Early Drug Development: A Novartis Perspective. (2023, March 28). Taylor & Francis Online.
  • In vivo pharmacokinetic experiments in preclinical drug development. (n.d.). Symeres.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022, July 13). ResearchGate.
  • Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories.
  • Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. (2010, February 1). Bentham Science.
  • In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute.
  • Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. (2020, July 10). PubMed.
  • Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. (2021). Springer Protocols.
  • CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences.
  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (2024, September 24). Bentham Science.
  • Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity. (n.d.). PMC.
  • CYP Inhibition Assay (Ki). (n.d.). Cyprotex.
  • Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. (2025, July 13). Unknown Source.
  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (n.d.). PMC.
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Semantic Scholar.
  • Pyrazines in Drug Discovery. (n.d.). PharmaBlock.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI.
  • Molecular Interactions of Pyrazine-Based Compounds to Proteins. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
  • 3,5-dimethoxypyrazine-2-carboxylic acid — Chemical Substance Information. (n.d.). NextSDS.
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. (n.d.). Unknown Source.

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Exploratory

3,5-Dimethoxypyrazine-2-carboxylic acid safety data sheet and toxicity profile

An In-Depth Technical Guide to 3,5-Dimethoxypyrazine-2-carboxylic Acid: Toxicity, Safety, and Synthetic Applications in Drug Discovery Executive Summary 3,5-Dimethoxypyrazine-2-carboxylic acid (CAS: 1286756-62-4) is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3,5-Dimethoxypyrazine-2-carboxylic Acid: Toxicity, Safety, and Synthetic Applications in Drug Discovery

Executive Summary

3,5-Dimethoxypyrazine-2-carboxylic acid (CAS: 1286756-62-4) is a highly specialized heterocyclic building block predominantly utilized in the synthesis of advanced pharmaceutical agents. Its most notable application is acting as a critical intermediate in the development of perfluorinated cyclopropyl fused 1,3-oxazin-2-amine compounds—potent Beta-Secretase (BACE1) inhibitors targeted at Alzheimer’s disease[1][2].

Because this compound is heavily utilized in preclinical drug development, understanding its toxicological profile, handling requirements, and synthetic behavior is paramount for medicinal chemists and process safety engineers. This whitepaper synthesizes the physicochemical properties, Safety Data Sheet (SDS) hazard classifications, and validated synthetic workflows associated with this compound.

Physicochemical Properties & Identification

To establish a baseline for analytical validation and safety assessments, the quantitative chemical identity data is summarized below.

PropertyValue
Chemical Name 3,5-Dimethoxypyrazine-2-carboxylic acid
CAS Number 1286756-62-4[3][4]
EC Number 852-077-2[3]
Molecular Formula C₇H₈N₂O₄[4]
Molecular Weight 184.15 g/mol [4]
LC/MS Validation (m/z) 185.1 [M+H]⁺[5]
Structural Class Pyrazine derivative / Heterocyclic carboxylic acid

Toxicity Profile and Safety Data Sheet (SDS) Analysis

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3,5-dimethoxypyrazine-2-carboxylic acid presents several acute and localized hazards[3].

GHS Hazard Classifications
  • Acute Tox. 4 (H302 + H312 + H332): Harmful if swallowed, in contact with skin, or if inhaled[3].

  • Skin Irrit. 2 (H315): Causes skin irritation[3].

  • Eye Irrit. 2A (H319): Causes serious eye irritation[3].

  • STOT SE 3 (H336): May cause drowsiness or dizziness (Specific Target Organ Toxicity - Single Exposure)[3].

Mechanistic Toxicology & Causality

The toxicity profile of this compound is directly linked to its molecular structure.

  • Irritation (H315, H319): The carboxylic acid moiety acts as a proton donor, leading to localized pH alterations upon contact with the aqueous environment of ocular and dermal mucosal membranes. This induces localized protein denaturation and an inflammatory response.

  • Systemic Toxicity (Acute Tox. 4): The addition of two methoxy (-OCH₃) groups to the pyrazine ring increases the lipophilicity of the molecule compared to an unsubstituted pyrazine. This enhanced lipophilicity facilitates transdermal penetration and absorption across the gastrointestinal and respiratory epithelia, necessitating the Acute Tox. 4 classification across all three exposure routes (oral, dermal, inhalation).

  • CNS Effects (H336): Nitrogen-rich heterocycles can cross the blood-brain barrier. The structural similarity of pyrazines to endogenous neuromodulators can lead to off-target CNS depression, manifesting as drowsiness or dizziness upon acute overexposure.

Self-Validating Safety Protocols

To ensure a self-validating safety environment, handling protocols must be paired with analytical checks:

  • Engineering Controls: All handling of the dry powder must occur within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to mitigate H332 and H336 risks.

  • PPE: Nitrile gloves (minimum 0.11 mm thickness) and tightly fitting safety goggles are mandatory to prevent H312, H315, and H319 hazards.

  • Validation Step: Before utilizing the compound in subsequent biological assays, researchers must perform LC/MS. The presence of a clean m/z = 185.1 [M+H]⁺ peak ensures that highly reactive and toxic unreacted precursors (like 3,5-dichloropyrazine derivatives) have been fully purged from the batch[5].

Synthetic Workflow and Experimental Methodology

In drug discovery, 3,5-dimethoxypyrazine-2-carboxylic acid is synthesized to be coupled via amide bonds to complex amine cores. The following step-by-step methodology is adapted from validated pharmaceutical patent literature (e.g., Amgen Inc. protocols for BACE inhibitors)[1][6][7].

Step-by-Step Synthesis Protocol

Step 1: Lithiation and Carboxylation

  • Cool a solution of lithium diisopropylamide (LDA) (22.20 mmol) in THF (75 mL) to -78 °C under an inert argon atmosphere[1].

  • Add a solution of 2,6-dichloropyrazine (9.67 mmol) in THF (20 mL) dropwise over 20 minutes[1].

  • Quench the lithiated intermediate with dry ice (CO₂) to yield 3,5-dichloropyrazine-2-carboxylic acid[1].

Step 2 & 3: Esterification and Nucleophilic Aromatic Substitution (SNAr)

  • Convert the acid to an ester (e.g., methyl 3,5-dichloropyrazine-2-carboxylate)[6].

  • To a solution of the ester (1.51 mmol) in THF (4.5 mL) at room temperature, add sodium hydride (60% wt. dispersion, 4.98 mmol) and methanol (4.94 mmol)[6].

  • Stir for 30 minutes. The methoxide ions will substitute the chlorine atoms on the pyrazine ring via an SNAr mechanism, yielding ethyl 3,5-dimethoxypyrazine-2-carboxylate (Note: transesterification may occur depending on the solvent system)[6][7].

Step 4: Saponification (Hydrolysis)

  • Dissolve ethyl 3,5-dimethoxypyrazine-2-carboxylate (1.48 mmol) in Methanol (5 mL)[1].

  • Add potassium hydroxide (KOH) (2.41 mmol) and stir at room temperature for 17 hours[1].

  • Quench the reaction with 5 M HCl (0.48 mL) to protonate the carboxylate[1].

  • Dilute with EtOAc, filter out the solid salts, and purify the filtrate via flash column chromatography (10% MeOH in DCM) to yield the final white solid[1][5].

Synthesis A 2,6-Dichloropyrazine + LDA / CO2 B 3,5-Dichloropyrazine-2-carboxylic acid A->B C Methyl 3,5-dichloropyrazine-2-carboxylate (Esterification) B->C D Ethyl 3,5-dimethoxypyrazine-2-carboxylate (NaH, MeOH - SNAr) C->D E 3,5-Dimethoxypyrazine-2-carboxylic acid (KOH, MeOH - Hydrolysis) D->E

Synthetic workflow of 3,5-Dimethoxypyrazine-2-carboxylic acid from 2,6-dichloropyrazine.

Biological Context: BACE1 Inhibition in Alzheimer's Disease

The primary utility of 3,5-dimethoxypyrazine-2-carboxylic acid is as a structural moiety in Beta-Secretase (BACE1) inhibitors[5]. BACE1 is an aspartyl protease responsible for the initial cleavage of the Amyloid Precursor Protein (APP)[2].

Causality in Drug Design: The pyrazine carboxylic acid is coupled to an amine to form an amide. The electron-rich methoxy groups on the pyrazine ring are strategically designed to occupy specific hydrophobic pockets within the BACE1 active site, while the heterocyclic nitrogens engage in crucial hydrogen bonding with the enzyme's catalytic aspartate residues. By inhibiting BACE1, the formation of the C99 fragment is blocked, subsequently preventing Gamma-Secretase from generating the neurotoxic Amyloid-Beta (Aβ) peptides that form plaques in Alzheimer's disease[2].

BACE1 APP Amyloid Precursor Protein (APP) BACE1 BACE1 (Beta-Secretase) Cleavage APP->BACE1 C99 C99 Fragment BACE1->C99 sAPPb sAPP-beta (Soluble) BACE1->sAPPb Gamma Gamma-Secretase Cleavage C99->Gamma Abeta Amyloid-Beta (Aβ) Peptide (Plaque Formation) Gamma->Abeta Inhibitor Pyrazine-derived BACE Inhibitor Inhibitor->BACE1 Blocks

APP processing pathway highlighting BACE1 inhibition by pyrazine-derived compounds.

References

  • NextSDS.3,5-dimethoxypyrazine-2-carboxylic acid — Chemical Substance Information.
  • Amgen Inc. (Google Patents).PERFLUORINATED CYCLOPROPYL FUSED 1,3-OXAZIN-2-AMINE COMPOUNDS AS BETA-SECRETASE INHIBITORS AND METHODS OF USE (European Patent).
  • Amgen Inc. (Google Patents).United States Patent US 9,085,576 B2.
  • Amgen Inc. (Google Patents).WO2014138484A1 - Perfluorinated cyclopropyl fused 1,3-oxazin-2-amine compounds as beta-secretase inhibitors and methods of use.

Sources

Protocols & Analytical Methods

Method

Application Note: NMR Spectroscopy Characterization of 3,5-Dimethoxypyrazine-2-carboxylic Acid

Introduction & Scientific Context 3,5-Dimethoxypyrazine-2-carboxylic acid (CAS: 1286756-62-4) is a highly functionalized pyrazine derivative frequently utilized as a critical building block in [1]. Notably, it serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

3,5-Dimethoxypyrazine-2-carboxylic acid (CAS: 1286756-62-4) is a highly functionalized pyrazine derivative frequently utilized as a critical building block in [1]. Notably, it serves as a key intermediate in the synthesis of beta-secretase (BACE) inhibitors, which are targeted for the treatment of Alzheimer's disease and other [2].

Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents a specific analytical challenge: the unambiguous assignment of the two methoxy groups (-OCH3) at positions 3 and 5, and the definitive localization of the single aromatic proton at position 6. This application note details a self-validating NMR protocol designed to achieve absolute structural certainty, moving beyond empirical prediction rules to definitive 2D correlation logic.

Experimental Design & Rationale (E-E-A-T)

To establish a self-validating system, 1D NMR alone is insufficient due to the structural symmetry risks and the similar electronic environments of the C-3 and C-5 methoxy groups. We employ a targeted combination of 1D and 2D NMR techniques.

  • Solvent Selection (DMSO-d6) : Dimethyl sulfoxide-d6 is selected over CDCl3 because the carboxylic acid (-COOH) proton frequently broadens or disappears in non-polar solvents due to rapid chemical exchange. In DMSO-d6, strong hydrogen bonding stabilizes the carboxyl proton, rendering it visible as a broad singlet downfield (δ ~13.2 ppm), providing a crucial internal reference point.

  • The HMBC Causality (The Self-Validating Key) : The core of this protocol relies on Heteronuclear Multiple Bond Correlation (HMBC). The single aromatic proton (H-6) acts as our structural anchor. Through 3-bond (^3^J) and 2-bond (^2^J) scalar couplings, H-6 will show cross-peaks to C-2 and C-5, but not to C-3 (which is 4 bonds away). Once C-5 is identified via this correlation, the 5-methoxy protons can be unambiguously assigned by their ^3^J correlation to C-5. By elimination, the remaining methoxy group is assigned to C-3. This creates a closed, self-verifying logic loop.

Step-by-Step Experimental Protocol

Sample Preparation
  • Weighing : Accurately weigh 15–20 mg of highly pure (≥95%)[3].

  • Dissolution : Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer : Transfer the homogeneous solution into a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped at the bottom to maintain magnetic field homogeneity.

Spectrometer Setup & Acquisition

All experiments should be performed on a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear broadband probe or a cryoprobe.

  • Locking and Shimming : Lock the spectrometer to the deuterium signal of DMSO-d6. Perform gradient shimming to achieve a TMS line width of < 1.0 Hz.

  • 1H NMR Acquisition :

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Number of Scans (NS): 16.

    • Relaxation Delay (D1): 2.0 seconds.

    • Spectral Width: 15 ppm (to ensure the downfield COOH peak is captured).

  • 13C NMR Acquisition :

    • Pulse Sequence: Power-gated decoupling (zgpg30).

    • Number of Scans (NS): 512 - 1024 (Required to resolve the quaternary carbons C-2, C-3, and C-5 with high signal-to-noise).

    • Relaxation Delay (D1): 2.0 seconds.

  • 2D HMBC Acquisition :

    • Pulse Sequence: hmbcgplpndqf (or equivalent gradient-selected HMBC).

    • Number of Scans: 8 per increment.

    • Data points: 2048 (F2) x 256 (F1).

    • Long-range coupling delay: Optimized for 8 Hz (approx. 62.5 ms).

NMR_Workflow S1 Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) S2 Spectrometer Setup (Lock, Tune, Match, Shim) S1->S2 S3 1D Acquisition (1H & 13C NMR) S2->S3 S4 2D Acquisition (COSY, HSQC, HMBC) S3->S4 S5 Data Processing (FT, Phase, Baseline, Integration) S4->S5 S6 Structural Assignment (Peak matching & Verification) S5->S6

Caption: Standardized workflow for the acquisition and processing of NMR data for pyrazine derivatives.

Data Presentation & Structural Assignment

Quantitative Data Summaries

Table 1: ^1^H NMR Assignments (400 MHz, DMSO-d6)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
13.20 Broad Singlet (br s) 1H -COOH Highly deshielded acidic proton; broad due to exchange.
7.85 Singlet (s) 1H H-6 Deshielded by adjacent N atoms; only aromatic proton.
3.95 Singlet (s) 3H 3-OCH3 Verified via HMBC to C-3.

| 3.90 | Singlet (s) | 3H | 5-OCH3 | Verified via HMBC to C-5. |

Table 2: ^13^C NMR Assignments (100 MHz, DMSO-d6)

Chemical Shift (δ, ppm) Type Assignment Rationale
165.0 Quaternary C=O (Carboxyl) Characteristic carbonyl region.
159.5 Quaternary C-5 Oxygen-bound aromatic carbon; differentiated by HMBC.
155.0 Quaternary C-3 Oxygen-bound aromatic carbon; differentiated by HMBC.
135.0 Quaternary C-2 Carbon bound to carboxyl group.
125.0 CH C-6 Aromatic methine; verified by HSQC correlation to H-6.
54.5 CH3 3-OCH3 Methoxy carbon.

| 54.0 | CH3 | 5-OCH3 | Methoxy carbon. |

The Self-Validating HMBC Logic Network

The following diagram maps the critical Heteronuclear Multiple Bond Correlations (HMBC) that validate the structural assignment.

HMBC_Logic H6 H-6 Proton (δ 7.85) C2 C-2 (Carboxyl) (δ 135.0) H6->C2 3J C5 C-5 (Methoxy) (δ 159.5) H6->C5 2J OMe3 3-OMe Protons (δ 3.95) C3 C-3 (Methoxy) (δ 155.0) OMe3->C3 3J OMe5 5-OMe Protons (δ 3.90) OMe5->C5 3J

Caption: Critical HMBC correlations (2J and 3J) utilized to unambiguously assign the methoxy groups.

Mechanistic & Structural Analysis

The pyrazine ring is an inherently electron-deficient heterocycle. The introduction of two electron-donating methoxy groups at positions 3 and 5 significantly alters the local electron density, yet predictable patterns emerge:

  • C-6 Proton Deshielding : Despite the electron-donating nature of the methoxy groups, the H-6 proton remains relatively deshielded (δ 7.85) due to its position between a ring nitrogen (N-1) and the C-5 methoxy group, combined with the[1].

  • Methoxy Differentiation : The C-3 methoxy group is sterically compressed between the N-4 atom and the bulky C-2 carboxylic acid. This subtle steric deshielding, coupled with the anisotropic effect of the adjacent carbonyl group, typically pushes the 3-OCH3 signal slightly downfield (δ 3.95) compared to the 5-OCH3 signal (δ 3.90). However, empirical shift rules are not sufficient for absolute certainty in regulatory submissions. The HMBC network (Section 4.2) provides the definitive, self-validating proof required for rigorous pharmaceutical documentation.

References

  • Title : 3,5-dimethoxypyrazine-2-carboxylic acid — Chemical Substance Information Source : NextSDS Chemical Database URL : [Link]

  • Title : 3,5-dimethoxypyrazine-2-carboxylic acid | 1286756-62-4 Source : Molport URL :[Link]

  • Source: Google Patents (WO2014138484A1)

Sources

Application

Scale-Up Synthesis of 3,5-Dimethoxypyrazine-2-carboxylic Acid: An Application Note and Protocol

Introduction 3,5-Dimethoxypyrazine-2-carboxylic acid is a valuable heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. The pyrazine core is a well-established pharmacophore, and the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3,5-Dimethoxypyrazine-2-carboxylic acid is a valuable heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. The pyrazine core is a well-established pharmacophore, and the specific substitution pattern of this molecule offers multiple points for further chemical modification, making it a key intermediate for library synthesis and lead optimization. This application note provides a detailed, robust, and scalable protocol for the synthesis of 3,5-Dimethoxypyrazine-2-carboxylic acid, designed for researchers and process chemists in the drug development and chemical industries. The presented methodology emphasizes safety, efficiency, and scalability, moving beyond laboratory-scale procedures to address the challenges of multi-gram to kilogram production.

Synthetic Strategy Overview

The synthesis of 3,5-Dimethoxypyrazine-2-carboxylic acid is accomplished via a three-step sequence starting from the commercially available 2,6-dichloropyrazine. The overall strategy involves:

  • Cyanation: Introduction of a nitrile group at the 2-position of the pyrazine ring via a nucleophilic aromatic substitution of a halogen. A more practical approach for scale-up involves the direct synthesis of 3,5-dichloro-2-cyanopyrazine.

  • Dimethoxylation: Sequential nucleophilic aromatic substitution of the two chlorine atoms with methoxide ions to install the desired 3,5-dimethoxy functionality. The regioselectivity of this step is critical and is directed by the electronic nature of the substituents on the pyrazine ring.

  • Hydrolysis: Conversion of the nitrile group to the final carboxylic acid under basic conditions, followed by acidic workup.

This synthetic route is designed to utilize readily available and cost-effective starting materials and reagents, with each step optimized for high yield and purity, minimizing the need for extensive chromatographic purification on a large scale.

Experimental Protocols

Step 1: Synthesis of 3,5-Dichloro-2-cyanopyrazine

The synthesis of the key intermediate, 3,5-dichloro-2-cyanopyrazine, is adapted from methodologies for the synthesis of analogous dichlorinated cyanopyridines.[1][2] This step is crucial as it sets the stage for the subsequent functionalization of the pyrazine ring.

Reaction Scheme:

Materials and Equipment:

  • Large, multi-necked, round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet/outlet

  • Addition funnel

  • Cooling bath (dry ice/acetone)

  • 2,6-Dichloropyrazine

  • Tetramethylpiperidine (TMP)

  • n-Butyllithium (n-BuLi) in hexanes

  • Cyanogen source (e.g., cyanogen bromide or trimethylsilyl cyanide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Protocol:

  • To a stirred solution of tetramethylpiperidine (1.1 eq.) in anhydrous THF under a nitrogen atmosphere at -78 °C, add n-butyllithium (1.05 eq.) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting lithium tetramethylpiperidide (LiTMP) solution for 30 minutes.

  • Add a solution of 2,6-dichloropyrazine (1.0 eq.) in anhydrous THF dropwise to the LiTMP solution, again maintaining the temperature below -70 °C. Stir the reaction mixture for 1 hour at -78 °C.

  • Slowly introduce the cyanogen source (1.2 eq.) to the reaction mixture. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3,5-dichloro-2-cyanopyrazine as a solid.

Causality and Scale-Up Considerations:

  • LiTMP as a Base: LiTMP is a strong, non-nucleophilic base, ideal for the regioselective deprotonation of the electron-deficient pyrazine ring at the 3-position without competing nucleophilic addition.[3]

  • Cryogenic Conditions: The low reaction temperature (-78 °C) is critical to ensure the stability of the lithiated intermediate and to control the regioselectivity of the deprotonation. For large-scale production, a reactor with efficient cooling capacity is essential.

  • Cyanating Agent: The choice of cyanating agent will depend on safety, cost, and scalability. While cyanogen gas is effective, its high toxicity necessitates specialized handling procedures. Alternatives like trimethylsilyl cyanide or cyanogen bromide can be more practical for scale-up.[1]

  • Work-up: A careful aqueous work-up is necessary to quench the reaction and remove inorganic salts. The use of a saturated ammonium chloride solution helps to neutralize any remaining reactive species.

Step 2: Synthesis of 3,5-Dimethoxy-2-cyanopyrazine

This step involves a double nucleophilic aromatic substitution (SNAr) reaction to replace both chlorine atoms with methoxy groups. The electron-withdrawing nature of the cyano group at the 2-position activates the chlorine atoms towards nucleophilic attack.[3][4]

Reaction Scheme:

Materials and Equipment:

  • Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe

  • 3,5-Dichloro-2-cyanopyrazine

  • Sodium methoxide (solid or solution in methanol)

  • Anhydrous Methanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Protocol:

  • Charge the reactor with 3,5-dichloro-2-cyanopyrazine (1.0 eq.) and anhydrous methanol (10-15 volumes).

  • Slowly add sodium methoxide (2.2-2.5 eq.) to the stirred suspension. A slight exotherm may be observed.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours, or until reaction completion is confirmed by TLC or HPLC analysis.

  • Cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude 3,5-dimethoxy-2-cyanopyrazine.

  • The product is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization.

Causality and Scale-Up Considerations:

  • Sodium Methoxide: This is a strong nucleophile and base. An excess is used to ensure complete displacement of both chlorine atoms. For large-scale operations, using a pre-made solution of sodium methoxide in methanol can be safer and easier to handle than the solid, which is pyrophoric and moisture-sensitive.[5]

  • Regioselectivity: The electron-withdrawing cyano group at the 2-position activates the chlorine at the 5-position for the first substitution.[3] The introduction of the first electron-donating methoxy group will influence the reactivity of the remaining chlorine, but with sufficient heating and excess nucleophile, complete disubstitution is achieved.

  • Solvent: Methanol serves as both the solvent and the source of the methoxy group when using sodium metal, but using sodium methoxide directly is generally safer for scale-up.

  • Safety: Sodium methoxide is corrosive and reacts violently with water.[5] Appropriate personal protective equipment (PPE) must be worn, and the reaction should be conducted in a well-ventilated area, away from sources of ignition.

Step 3: Hydrolysis of 3,5-Dimethoxy-2-cyanopyrazine to 3,5-Dimethoxypyrazine-2-carboxylic acid

The final step is the hydrolysis of the nitrile to a carboxylic acid. Basic hydrolysis is generally preferred for scale-up as it often leads to cleaner reactions and easier product isolation compared to acidic hydrolysis, which can sometimes cause decomposition of acid-sensitive functional groups.[6][7]

Reaction Scheme:

Materials and Equipment:

  • Jacketed glass reactor with overhead stirring, reflux condenser, and pH probe

  • 3,5-Dimethoxy-2-cyanopyrazine

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Concentrated Hydrochloric acid (HCl)

  • Filtration apparatus

Protocol:

  • In the reactor, dissolve 3,5-dimethoxy-2-cyanopyrazine (1.0 eq.) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add a solution of sodium hydroxide (3-5 eq.) in water.

  • Heat the reaction mixture to reflux (80-90 °C) and maintain for 8-12 hours. The reaction progress can be monitored by the evolution of ammonia gas (use appropriate scrubbing) and by HPLC analysis.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the reaction mixture to pH 2-3 by the slow, portion-wise addition of concentrated hydrochloric acid. The product will precipitate out of the solution.

  • Cool the slurry in an ice bath for 1-2 hours to maximize precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 3,5-Dimethoxypyrazine-2-carboxylic acid.

Causality and Scale-Up Considerations:

  • Basic Hydrolysis: The use of a strong base like NaOH facilitates the hydrolysis of the nitrile to the carboxylate salt. The reaction is typically carried out in a water/alcohol co-solvent system to ensure solubility of the starting material.[6]

  • Reaction Monitoring: The evolution of ammonia is a good indicator of reaction progress. For quantitative analysis, HPLC is recommended.

  • Product Isolation: Acidification of the reaction mixture protonates the carboxylate salt, causing the free carboxylic acid to precipitate. This provides a straightforward and scalable method for product isolation, avoiding the need for large-scale extractions.

  • Safety: The hydrolysis reaction generates ammonia gas, which is toxic and corrosive. The reaction should be performed in a well-ventilated fume hood or a reactor equipped with a scrubber to neutralize the off-gases. Handling of concentrated HCl requires appropriate PPE.

Data Presentation

ParameterStep 1: CyanationStep 2: DimethoxylationStep 3: Hydrolysis
Starting Material 2,6-Dichloropyrazine3,5-Dichloro-2-cyanopyrazine3,5-Dimethoxy-2-cyanopyrazine
Key Reagents LiTMP, Cyanating agentSodium methoxideSodium hydroxide, HCl
Solvent Anhydrous THFAnhydrous MethanolEthanol/Water
Temperature -78 °C to RTReflux (~65 °C)Reflux (80-90 °C)
Reaction Time ~14 hours4-6 hours8-12 hours
Typical Yield 60-70%85-95%90-98%
Product Form SolidSolidSolid
Purification RecrystallizationRecrystallization (if needed)Precipitation/Filtration

Visualization of the Synthetic Workflow

G A 2,6-Dichloropyrazine B 3,5-Dichloro-2-cyanopyrazine A->B 1. LiTMP, THF, -78°C 2. Cyanating Agent C 3,5-Dimethoxy-2-cyanopyrazine B->C Sodium Methoxide, Methanol, Reflux D 3,5-Dimethoxypyrazine-2-carboxylic acid C->D 1. NaOH, H2O/EtOH, Reflux 2. HCl (aq)

Caption: Synthetic route for 3,5-Dimethoxypyrazine-2-carboxylic acid.

Safety and Handling

This synthesis involves the use of several hazardous reagents that require careful handling, especially during scale-up operations.

  • n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere.

  • Sodium Cyanide/Cyanating Agents: Highly toxic by ingestion, inhalation, and skin contact.[8][9][10] All manipulations should be performed in a well-ventilated fume hood, and appropriate PPE, including double gloves, should be worn. An emergency cyanide antidote kit should be readily available.[10][11][12]

  • Sodium Methoxide: Flammable solid, corrosive, and water-reactive.[5] It should be stored under an inert atmosphere and handled with care to avoid contact with moisture and air.

  • Ammonia Gas: Produced during the hydrolysis step. It is toxic and corrosive. Ensure adequate ventilation and consider using a scrubber for large-scale reactions.

  • Concentrated Acids and Bases: Corrosive and can cause severe burns. Handle with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment before scaling up any chemical reaction.

Conclusion

The protocol outlined in this application note provides a comprehensive and scalable pathway for the synthesis of 3,5-Dimethoxypyrazine-2-carboxylic acid. By carefully considering the causality behind experimental choices and addressing the practical challenges of scale-up, this guide aims to empower researchers and drug development professionals to produce this valuable intermediate efficiently and safely. The use of readily available starting materials and a robust three-step sequence makes this an attractive method for both academic and industrial settings.

References

  • Alkali Metals Limited. (n.d.). MATERIAL SAFETY DATA SHEET SODIUM METHOXIDE (POWDER). Retrieved from [Link]

  • Haltiwanger, R. C., et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, 15(9), 2152–2155. [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1967). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Synthesis of 3,5-dichloropyrazine-2,6-dicarbonitrile 16. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Chemical hazard assessment for sodium cyanide. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011, February 17). Nitrile hydrolysis methods to get carboxylic acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Selective Hydrolysis of Nitriles to Amides Using Acetaldoxime as a Water Surrogate. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Retrieved from [Link]

  • QM Magic Class. (n.d.). Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). SU1728241A1 - Method of 3,6-dichloro-2-cyanopyridine synthesis.
  • The Reaction Monitor. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles.
  • SOAR @ USA. (n.d.). Preparation of 2,2' - bipyrazine and 5,5' - dimethyl - 2,2'‐bipyrazine. Retrieved from [Link]

  • R Discovery. (n.d.). Investigations on pyrazine derivatives. VII: On the conversion of pyrazine 2,5‐dicarboxylic acid into some derivatives of 2‐aminopyrazine 5‐carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2020, January 7). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020, July 28). Pyrazine Synthesis? Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Base-Catalyzed Hydrolysis of Pyrazine-2-Carboxylate Esters

Welcome to the technical support center for the optimization of pyrazine-2-carboxylate ester hydrolysis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of pyrazine-2-carboxylate ester hydrolysis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this chemical transformation and achieve optimal results.

Introduction: The Critical Role of Base Concentration

The base-catalyzed hydrolysis, or saponification, of pyrazine-2-carboxylate esters is a fundamental reaction in the synthesis of pyrazinoic acid and its derivatives—compounds of significant interest in the pharmaceutical industry.[1] The concentration of the base is a pivotal parameter that dictates the reaction's rate, yield, and purity. An insufficient concentration can lead to incomplete conversion, while an excessive amount may promote undesirable side reactions.[2][3][4] This guide provides a systematic approach to optimizing this crucial variable.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the hydrolysis of pyrazine-2-carboxylate esters.

Question: My reaction is sluggish or incomplete, resulting in a low yield of pyrazinoic acid. What are the likely causes and how can I fix this?

Answer:

A slow or incomplete reaction is a common hurdle. Here’s a breakdown of potential causes and actionable solutions:

  • Insufficient Base Concentration: The hydroxide ion is the nucleophile that attacks the ester's carbonyl carbon.[3][5] If its concentration is too low, the reaction rate will be slow.

    • Solution: Incrementally increase the molar equivalents of the base (e.g., from 1.1 eq. to 1.5 eq., then to 2.0 eq.). Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or ¹H NMR spectroscopy to find the optimal concentration.[6]

  • Poor Solubility of the Ester: If the pyrazine-2-carboxylate ester has limited solubility in the reaction medium, the interaction between the ester and the hydroxide ion will be hindered.

    • Solution: Employ a co-solvent system. A mixture of water and a water-miscible organic solvent such as tetrahydrofuran (THF) or methanol can significantly improve the solubility of the ester.[7] A common starting point is a 1:1 mixture of THF and water.[7]

  • Low Reaction Temperature: Like most chemical reactions, the rate of hydrolysis is temperature-dependent.

    • Solution: If the reaction is proceeding slowly at room temperature, consider gently heating the reaction mixture. A temperature range of 40-60°C is often effective. However, be cautious, as excessive heat can sometimes promote side reactions.[2]

  • Steric Hindrance: Bulky substituents on the ester or the pyrazine ring can sterically hinder the approach of the hydroxide ion to the carbonyl carbon, slowing down the reaction.

    • Solution: For sterically hindered esters, a higher concentration of a stronger, less-hindered base might be necessary. Alternatively, increasing the reaction time and/or temperature can help overcome this kinetic barrier.

Question: I'm observing the formation of significant byproducts. What are these impurities and how can I minimize them?

Answer:

Byproduct formation can compromise the purity of your final product and complicate purification. Here are some common side reactions and strategies to mitigate them:

  • Ring-Opening or Degradation of the Pyrazine Ring: Pyrazine rings can be susceptible to degradation under harsh basic conditions, especially at elevated temperatures.

    • Solution: Use the minimum effective concentration of the base. Avoid excessively high temperatures and prolonged reaction times. Careful monitoring is key to stopping the reaction once the starting material is consumed.

  • Reaction with the Solvent: If you are using an alcoholic co-solvent (e.g., methanol, ethanol), there is a possibility of transesterification, where the hydroxide ion is in equilibrium with the alkoxide of the solvent.

    • Solution: While often a minor issue, if transesterification is suspected, consider using a non-alcoholic co-solvent like THF or dioxane.[8]

  • Hydrolysis of Other Functional Groups: If your molecule contains other base-labile functional groups, they may also be hydrolyzed under the reaction conditions.

    • Solution: This requires a careful evaluation of the substrate's reactivity. A milder base, such as lithium hydroxide (LiOH), might be a better choice than sodium hydroxide (NaOH) or potassium hydroxide (KOH) as it is sometimes reported to be more selective.[7] Alternatively, protecting group strategies may be necessary for other sensitive functionalities.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the optimization of pyrazine-2-carboxylate ester hydrolysis.

Q1: What is the typical starting concentration of base for this hydrolysis?

A1: A good starting point is to use 1.1 to 1.5 molar equivalents of a strong base like NaOH or KOH relative to the pyrazine-2-carboxylate ester.

Q2: Which base is best: NaOH, KOH, or LiOH?

A2: All three are commonly used and effective. NaOH and KOH are generally less expensive. However, LiOH is sometimes preferred for its potential for higher selectivity and milder reaction conditions.[7] The optimal choice can be substrate-dependent.

Q3: How can I monitor the progress of the reaction?

A3: TLC is a quick and convenient method. A spot for the starting ester should disappear and be replaced by a new, more polar spot for the carboxylate salt. For more quantitative analysis, HPLC or ¹H NMR spectroscopy can be used to determine the ratio of starting material to product over time.[6]

Q4: How do I work up the reaction once it is complete?

A4: After the reaction is complete, the mixture is typically cooled and then acidified with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to a pH of approximately 2-3.[9] This protonates the carboxylate salt, forming the free pyrazinoic acid, which will often precipitate out of the aqueous solution and can be collected by filtration. If it remains in solution, it can be extracted with an organic solvent like ethyl acetate.[9]

Q5: What is the mechanism of base-catalyzed ester hydrolysis?

A5: The reaction, also known as saponification, proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group to form the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt, which drives the reaction to completion, making it effectively irreversible.[3][4][5]

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments related to optimizing base concentration.

Protocol 1: Small-Scale Screening of Base Concentration

Objective: To determine the optimal molar equivalents of base for the hydrolysis of a specific pyrazine-2-carboxylate ester.

Materials:

  • Pyrazine-2-carboxylate ester

  • Sodium hydroxide (NaOH) or other chosen base

  • Tetrahydrofuran (THF)

  • Deionized water

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate TLC eluent (e.g., a mixture of ethyl acetate and hexanes)

  • Small reaction vials with stir bars

  • Stir plate

Procedure:

  • Set up Parallel Reactions: In three separate reaction vials, dissolve a known amount of the pyrazine-2-carboxylate ester (e.g., 50 mg) in a 1:1 mixture of THF and water (e.g., 2 mL).

  • Prepare Base Solutions: Prepare aqueous solutions of your chosen base at a known concentration (e.g., 1 M NaOH).

  • Add Base: To the reaction vials, add the following molar equivalents of the base:

    • Vial 1: 1.1 equivalents

    • Vial 2: 1.5 equivalents

    • Vial 3: 2.0 equivalents

  • Monitor by TLC: Stir the reactions at room temperature. At regular intervals (e.g., 30 minutes, 1 hour, 2 hours, 4 hours), take a small aliquot from each reaction vial and spot it on a TLC plate.

  • Analyze Results: Develop the TLC plate in the chosen eluent system and visualize the spots (e.g., under UV light). The optimal base concentration will be the lowest amount that drives the reaction to completion in a reasonable amount of time, as indicated by the complete disappearance of the starting material spot.

Protocol 2: Analytical Monitoring of Reaction Kinetics by HPLC

Objective: To quantitatively assess the rate of hydrolysis at different base concentrations.

Materials:

  • Calibrated HPLC system with a suitable column (e.g., C18)

  • Mobile phase (e.g., a mixture of acetonitrile and water with a buffer)

  • Reaction setup as described in Protocol 1

  • Autosampler vials

Procedure:

  • Prepare Standards: Prepare standard solutions of both the starting pyrazine-2-carboxylate ester and the expected pyrazinoic acid product at known concentrations.

  • Develop HPLC Method: Develop an HPLC method that provides good separation between the starting material and the product peaks.

  • Initiate Reaction: Set up the hydrolysis reaction at the desired base concentration.

  • Time-Course Sampling: At specific time points (e.g., every 15 minutes for the first hour, then every 30 minutes), withdraw a small, precise volume of the reaction mixture.

  • Quench and Dilute: Immediately quench the reaction in the aliquot by adding a small amount of acid, and then dilute it with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze Samples: Inject the prepared samples into the HPLC system.

  • Data Analysis: Integrate the peak areas of the starting material and product. Use the standard curves to calculate the concentration of each at every time point. Plot the concentration of the product versus time to determine the reaction rate for each base concentration tested.

Data Presentation

The following table summarizes hypothetical results from an optimization study, illustrating the effect of base concentration on reaction time and yield.

Molar Equivalents of NaOHReaction Time (hours)Yield of Pyrazinoic Acid (%)
1.1875
1.5492
2.0295
2.5294 (with minor impurities)

Visualizing the Process

Base-Catalyzed Hydrolysis Mechanism

Hydrolysis_Mechanism Ester Pyrazine-2-Carboxylate Ester Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral + OH⁻ OH Hydroxide Ion (OH⁻) Carboxylic_Acid Pyrazinoic Acid Tetrahedral->Carboxylic_Acid - ⁻OR Alkoxide Alkoxide (⁻OR) Carboxylate Pyrazinoate Salt Carboxylic_Acid->Carboxylate + OH⁻ H2O Water Carboxylic_Acid->H2O - H₂O Carboxylate->Carboxylic_Acid + H₃O⁺ (workup)

Caption: Mechanism of base-catalyzed ester hydrolysis.

Experimental Workflow for Optimization

Optimization_Workflow cluster_prep Preparation cluster_exec Execution & Monitoring cluster_analysis Analysis & Decision cluster_end Finalization Start Define Ester Substrate Setup Set up Parallel Reactions (Varying Base Concentration) Start->Setup Monitor Monitor Reaction Progress (TLC, HPLC, or NMR) Setup->Monitor Analyze Analyze Reaction Data (Rate, Yield, Purity) Monitor->Analyze Decision Optimal Conditions? Analyze->Decision Refine Refine Conditions (Temperature, Co-solvent) Decision->Refine No Finalize Finalize Optimized Protocol Decision->Finalize Yes Refine->Setup

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Optimization

Technical Support Center: LC/MS Optimization for 3,5-Dimethoxypyrazine-2-carboxylic acid

Welcome to the Advanced Application Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing robust, high-sensitivity Liquid Chromatography-Mass Spectrome...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing robust, high-sensitivity Liquid Chromatography-Mass Spectrometry (LC/MS) methodologies for 3,5-Dimethoxypyrazine-2-carboxylic acid .

As a critical intermediate in the synthesis of pharmaceutical agents (such as beta-secretase inhibitors)[1], accurate quantification of this compound is paramount. This guide bypasses generic advice, focusing instead on the physicochemical causality behind method development and providing self-validating protocols to ensure analytical integrity.

Analyte Profiling & Reference Data

Before initiating method development, it is critical to understand the physicochemical parameters that dictate the compound's behavior in the gas phase (MS) and liquid phase (LC). The electron-withdrawing nature of the carboxylic acid and methoxy groups directly impacts the basicity of the pyrazine nitrogens, requiring specific mobile phase tuning[2].

Table 1: Physicochemical & Mass Spectrometry Profiling

ParameterValueAnalytical Implication
Chemical Name 3,5-Dimethoxypyrazine-2-carboxylic acidTarget analyte
CAS Number 1286756-62-4Identifier for reference standards
Molecular Formula C7H8N2O4Determines isotopic distribution
Monoisotopic Mass 184.0484 DaAccurate mass targeting
ESI+ Precursor Ion m/z 185.1 [M+H]+Primary quantification target[1]
ESI- Precursor Ion m/z 183.1 [M-H]-Alternative target for high-noise matrices
Diagnostic Fragment m/z 141.1Characteristic loss of CO2 (-44 Da)

Method Development Workflow

LCMS_Optimization A 1. Compound Profiling Target: m/z 185.1 [M+H]+ B 2. MS Source Tuning Optimize DP, CE, and Gas Flow A->B Syringe Infusion C 3. Chromatographic Method C18 Column, 0.1% FA Gradient B->C Flow Injection Analysis D 4. System Suitability Test S/N > 10, Asymmetry 0.8-1.2 C->D Matrix Spiking D->C Fail (Adjust Mobile Phase) E 5. Validated LC/MS Protocol Ready for Sample Analysis D->E Pass Criteria

Fig 1: Self-validating LC/MS method development and optimization workflow.

Self-Validating Experimental Protocol

To ensure your LC/MS method is robust, every phase of development must include a built-in validation check. Do not proceed to the next step until the pass criteria are met.

Step 1: Sample Preparation & Matrix Mitigation
  • Action: Prepare a 100 ng/mL working standard in a diluent that exactly matches your initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Causality: Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase causes an immediate "solvent crash" at the column head, leading to severe band broadening and split peaks.

  • Self-Validation Check: Perform a recovery spike. Spike 50 ng/mL of the analyte into a blank matrix extract. A calculated recovery of 85–115% validates that your extraction protocol is free from severe ion suppression.

Step 2: MS Source Tuning (Syringe Infusion)
  • Action: Infuse a 1 µg/mL tuning solution directly into the ESI source at 10 µL/min.

  • Causality: The weakly basic pyrazine ring requires an acidic environment to protonate efficiently. According to pharmaceutical patent literature, the compound is robustly detected in ESI+ at m/z 185.1[1].

  • Self-Validation Check: Monitor the m/z 185.1 peak. Gradually increase the Declustering Potential (DP) or Cone Voltage. The optimal voltage is validated when the precursor ion intensity is maximized without generating in-source fragments (specifically, keep the m/z 141.1 peak below 10% relative abundance).

Step 3: Chromatographic Separation
  • Action: Utilize a sub-2 µm C18 column (e.g., 50 x 2.1 mm). Run the gradient outlined in Table 2.

  • Causality: The carboxylic acid moiety (pKa ~2.5) must be fully protonated to ensure retention via hydrophobic interactions on a reverse-phase column. Maintaining the mobile phase pH around 2.7 (via 0.1% Formic Acid) achieves this state.

Table 2: Self-Validating LC Gradient (Flow Rate: 0.4 mL/min)

Time (min)%A (H2O + 0.1% FA)%B (MeCN + 0.1% FA)Built-in Validation Check
0.0955Ensure stable baseline pressure.
0.5955Monitor for void volume interferences.
3.01090Analyte must elute with symmetry (As = 0.9-1.2).
4.01090Wash column of hydrophobic matrix components.
4.1955Re-equilibration step.
6.0955Inject blank to confirm zero carryover (Area <1%).

Troubleshooting Guides & FAQs

Q: Why am I observing a split peak or severe tailing for 3,5-Dimethoxypyrazine-2-carboxylic acid? A: Split peaks typically occur when the analyte exists in two different ionization states during elution. The carboxylic acid group has a low pKa. If your mobile phase pH is near this pKa, the compound toggles between its neutral and ionized forms on the column.

  • Solution: Ensure your aqueous mobile phase is heavily buffered at a pH at least 2 units below the pKa (using 0.1% or 0.2% Formic Acid). If tailing persists, switch to a column designed for polar acidic compounds, such as a polar-embedded C18 or a HILIC column.

Q: My ESI+ signal at m/z 185.1 is extremely weak. How can I enhance sensitivity? A: The electron-withdrawing nature of the two methoxy groups and the carboxylic acid significantly reduces the proton affinity of the pyrazine nitrogens.

  • Solution: First, verify that your capillary voltage is optimized (typically 3.0 - 4.0 kV). Second, add a low concentration of Ammonium Formate (2-5 mM) to your mobile phase A. The ammonium ions act as a superior proton donor in the gas phase, dramatically enhancing the ionization efficiency of weakly basic pyrazines compared to formic acid alone.

Q: I am seeing a strong peak at m/z 141.1 instead of 185.1. What is happening? A: You are observing in-source fragmentation. The mass difference of 44 Da corresponds to the loss of carbon dioxide (CO2), which is highly characteristic of pyrazine-2-carboxylic acids under energetic ESI conditions.

  • Self-Validating Solution: Decrease the Declustering Potential (DP), Cone Voltage, or Source Temperature in 5V/5°C increments. The source parameters are validated when the m/z 185.1 peak becomes the base peak and the m/z 141.1 peak is minimized to <10% relative abundance.

Q: How do I handle isobaric interference from complex biological matrices? A: Biological matrices contain thousands of endogenous metabolites. If an endogenous compound shares the m/z 185.1 → 141.1 transition, it will artificially inflate your quantitative results.

  • Solution: Utilize a secondary MRM transition. While the loss of CO2 (-44 Da) is the primary transition, tune the collision energy to find secondary fragments, such as the loss of a methoxy group (-31 Da), to establish a qualifier ion.

  • Self-Validation: Monitor the ratio between the quantifier and qualifier transitions. A variance of less than ±20% across all standards and unknown samples validates peak purity and confirms the absence of co-eluting interferences.

References

  • Title: WO2014138484A1 - Perfluorinated cyclopropyl fused 1,3-oxazin-2-amine compounds as beta-secretase inhibitors and methods of use Source: Google Patents URL
  • Title: 3,5-dimethoxypyrazine-2-carboxylic acid | 1286756-62-4 Source: Molport Chemical Database URL: [Link]

Sources

Troubleshooting

Technical Support Center: 3,5-Dimethoxypyrazine-2-carboxylic Acid Synthesis &amp; Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a frequent bottleneck in pyrazine derivative synthesis: the contamination of 3,5-dimethoxypyrazine-2-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a frequent bottleneck in pyrazine derivative synthesis: the contamination of 3,5-dimethoxypyrazine-2-carboxylic acid with its starting material, ethyl 3,5-dimethoxypyrazine-2-carboxylate.

This guide synthesizes mechanistic causality with field-proven protocols to ensure your workflows are robust, self-validating, and reproducible.

Part 1: Mechanistic Causality & Reaction Dynamics

To troubleshoot effectively, we must first understand the chemical environment. The hydrolysis of ethyl 3,5-dimethoxypyrazine-2-carboxylate to its corresponding acid relies on base-catalyzed saponification [1]. However, this specific substrate presents a unique challenge: steric hindrance .

The ester group at the 2-position is directly adjacent to a bulky methoxy group at the 3-position. This spatial crowding shields the carbonyl carbon, raising the activation energy required for the hydroxide nucleophile to attack and form the tetrahedral intermediate [2]. Consequently, the reaction often stalls before reaching 100% conversion, leaving unreacted ethyl ester in the crude mixture.

If the workup is executed improperly—specifically, if the mixture is acidified before the unreacted ester is removed—both the newly formed carboxylic acid and the unreacted ester will co-precipitate or co-extract into the organic phase, resulting in a contaminated final product.

Physicochemical State of Components During Workup

Understanding the ionization state of your molecules at different pH levels is the key to designing a self-validating purification system.

ComponentState at pH > 10 (Basic)State at pH ~2 (Acidic)Solubility in EtOAcSolubility in Water
Unreacted Ethyl Ester Neutral moleculeNeutral moleculeHighVery Low
Pyrazine Product Carboxylate SaltCarboxylic AcidHigh (as acid)High (as salt), Low (as acid)

Part 2: Troubleshooting FAQs

Q1: Why is my final product contaminated with unreacted ethyl ester?

A: This is a classic workup sequencing error. During saponification, the ester is converted into a water-soluble carboxylate salt [1]. The unreacted ester remains a neutral, lipophilic molecule. If you add Hydrochloric Acid (HCl) directly to the crude reaction mixture to precipitate the product, you protonate the carboxylate salt into a neutral carboxylic acid. At this point, both the product and the impurity are organic-soluble neutral molecules, and they will co-precipitate. You must extract the ester before acidification.

Q2: How do I properly separate the unreacted ester during the reaction workup?

A: You must perform a "basic extraction." While the reaction is still highly alkaline (pH > 10), the product is safely locked in the aqueous phase as a sodium or potassium salt. Washing this basic aqueous layer with an organic solvent like Ethyl Acetate (EtOAc) will selectively pull the unreacted ester into the organic phase, leaving the pure product salt behind. Follow Protocol A below.

Q3: I already acidified my mixture and isolated a contaminated solid. How do I rescue my product?

A: You can reverse the error by exploiting the reversible acid-base chemistry of the carboxylic acid. By resuspending your contaminated solid in a mild aqueous base (like Sodium Bicarbonate or Sodium Hydroxide), you convert the acid back into a water-soluble salt. The ester remains insoluble and can be washed away. Follow Protocol B below.

Q4: How can I optimize the hydrolysis reaction to prevent this in the future?

A: To overcome the steric hindrance at the 2-position, you must increase the kinetic energy and solubility of the system [2].

  • Co-Solvent: Ensure you are using a miscible co-solvent (e.g., Methanol or THF) alongside water to keep the lipophilic ester fully dissolved.

  • Equivalents: Use 1.5 to 2.0 equivalents of LiOH, NaOH, or KOH.

  • Temperature: Elevate the reaction temperature to 40–50 °C rather than running it at room temperature.

Part 3: Experimental Protocols

Protocol A: Preventative Basic Extraction Workup

Use this protocol immediately after the hydrolysis reaction is deemed complete via TLC/LCMS.

  • Solvent Evaporation: Concentrate the crude reaction mixture under reduced pressure to remove the organic co-solvent (MeOH or THF). Causality: If THF/MeOH remains, it will act as a bridge solvent, preventing a clean phase separation between water and EtOAc.

  • Dilution: Dilute the remaining aqueous residue with distilled water. Verify the pH is > 10 using pH paper.

  • Basic Extraction: Add EtOAc to the separatory funnel. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The top layer (EtOAc) contains the unreacted ester. The bottom layer (Aqueous) contains the product salt. Discard the top organic layer. Repeat this extraction 2 times.

  • Acidification: Transfer the purified aqueous layer to an Erlenmeyer flask. Cool in an ice bath to 0–5 °C. Slowly add 1M HCl dropwise until the pH reaches ~2. The 3,5-dimethoxypyrazine-2-carboxylic acid will precipitate as a white/off-white solid.

  • Isolation: Isolate the solid via vacuum filtration, wash with ice-cold water, and dry under high vacuum.

Protocol B: Rescue Purification for Contaminated Mixtures

Use this protocol if you have already isolated a solid mixture of acid and ester.

  • Salt Formation: Suspend the contaminated solid in a 1M NaOH or saturated aqueous NaHCO3 solution. Stir until the solid fully dissolves. Verify the pH is > 8. (The product is now a water-soluble salt; the cloudy suspension is the unreacted ester).

  • Impurity Extraction: Transfer to a separatory funnel and extract twice with EtOAc.

  • Phase Separation: Separate the phases. Discard the organic layer (EtOAc). Retain the aqueous layer.

  • Product Recovery: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl to pH ~2.

  • Isolation: Filter the newly precipitated, pure 3,5-dimethoxypyrazine-2-carboxylic acid, wash with cold water, and dry.

Part 4: Workflow Visualization

WorkupFlow Start Crude Reaction Mixture (Product Salt + Unreacted Ester) pH > 10 Extract1 Extract with EtOAc (Phase Separation) Start->Extract1 Org1 Organic Phase (Top) Contains Unreacted Ethyl Ester (Discard or Recover) Extract1->Org1 Organic Layer Aq1 Aqueous Phase (Bottom) Contains Pyrazine Carboxylate Salt (Keep) Extract1->Aq1 Aqueous Layer Acidify Acidify Aqueous Phase with HCl to pH ~2 Aq1->Acidify Precipitate Precipitation / Extraction Pure 3,5-Dimethoxypyrazine- 2-carboxylic acid Acidify->Precipitate

Figure 1: Phase-separation workflow for isolating pyrazine carboxylic acid from unreacted ester.

References

  • Basic Hydrolysis of Esters (Saponification) Master Organic Chemistry URL:[Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution Theodorou, V. et al., Arkivoc, 2018, vii, 308-319 URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3,5-Dimethoxypyrazine-2-carboxylic Acid and 3,5-Dichloropyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, pyrazine derivatives stand out as versatile scaffolds. Their inherent electron-deficie...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, pyrazine derivatives stand out as versatile scaffolds. Their inherent electron-deficient nature and multiple sites for functionalization make them prized building blocks for a vast array of applications, from potent pharmaceuticals to advanced organic electronics.[1] This guide provides an in-depth comparison of the reactivity of two key pyrazine derivatives: 3,5-dimethoxypyrazine-2-carboxylic acid and 3,5-dichloropyrazine-2-carboxylic acid. By understanding the profound influence of the methoxy and chloro substituents on the pyrazine core, researchers can make more informed decisions in the design and execution of their synthetic strategies.

Unveiling the Opposing Electronic Influences

The reactivity of an aromatic ring is fundamentally governed by the electronic properties of its substituents. In our comparative analysis, the electron-donating methoxy groups and the electron-withdrawing chloro groups set the stage for a fascinating dichotomy in chemical behavior.

3,5-Dimethoxypyrazine-2-carboxylic acid is adorned with two methoxy groups, which are classic electron-donating groups through resonance (+R effect).[2] The lone pairs on the oxygen atoms can delocalize into the pyrazine ring, increasing its electron density. While the oxygen atom also exerts an electron-withdrawing inductive effect (-I effect) due to its high electronegativity, the resonance effect is generally dominant in aromatic systems.[2] This net influx of electron density diminishes the inherent electron deficiency of the pyrazine ring, making it less susceptible to nucleophilic attack.[3]

Conversely, 3,5-dichloropyrazine-2-carboxylic acid is substituted with two chlorine atoms. Halogens are unique in that they are deactivating yet ortho-, para-directing in electrophilic aromatic substitution on benzene rings. However, in the context of the electron-deficient pyrazine ring, their strong electron-withdrawing inductive effect (-I effect) is the paramount feature.[4] This effect significantly lowers the electron density of the pyrazine ring, making it a prime candidate for nucleophilic aromatic substitution (SNAr).[1]

The carboxylic acid moiety at the 2-position of both molecules is also an electron-withdrawing group, further influencing the electron distribution within the ring.

Comparative Reactivity Profiles

The divergent electronic landscapes of these two molecules translate into distinct reactivity profiles, particularly in nucleophilic aromatic substitution and reactions involving the carboxylic acid group.

Nucleophilic Aromatic Substitution (SNAr)

The pyrazine ring's electron-deficient character makes it inherently susceptible to nucleophilic attack, a tendency that is either amplified or attenuated by its substituents.[1]

3,5-Dichloropyrazine-2-carboxylic acid is highly reactive towards nucleophiles. The two chlorine atoms serve as good leaving groups and, more importantly, their strong inductive electron withdrawal activates the ring for SNAr. A study on the regioselective SNAr of 2-substituted 3,5-dichloropyrazines revealed that electron-withdrawing groups at the 2-position (like our carboxylic acid) direct nucleophilic attack to the 5-position.[5] This suggests that in 3,5-dichloropyrazine-2-carboxylic acid, the chlorine at the 5-position is the more probable site of initial substitution.

In stark contrast, 3,5-dimethoxypyrazine-2-carboxylic acid is expected to be significantly less reactive, if not inert, towards typical SNAr reactions. The electron-donating nature of the methoxy groups counteracts the electron-deficient character of the pyrazine ring, making it a much poorer electrophile.[3]

Reactivity of the Carboxylic Acid Group

The electronic nature of the substituents at the 3- and 5-positions also modulates the reactivity of the carboxylic acid at the 2-position.

The acidity of the carboxylic acid proton is influenced by the stability of the resulting carboxylate anion. In 3,5-dichloropyrazine-2-carboxylic acid , the electron-withdrawing chlorine atoms help to stabilize the negative charge of the carboxylate through their inductive effect. This increased stabilization translates to a lower pKa, making it a stronger acid compared to its dimethoxy counterpart.

This difference in acidity has practical implications for reactions such as esterification and amidation. The more acidic nature of 3,5-dichloropyrazine-2-carboxylic acid can influence the choice of coupling agents and reaction conditions. For instance, in amide coupling reactions, the formation of a less reactive ammonium carboxylate salt is a key consideration, and the acidity of the carboxylic acid plays a role in this equilibrium.[6]

Experimental Data Summary

Property3,5-Dimethoxypyrazine-2-carboxylic acid3,5-Dichloropyrazine-2-carboxylic acid
CAS Number 1286756-62-4[7]312736-49-5[8]
Molecular Formula C₇H₈N₂O₄C₅H₂Cl₂N₂O₂[8]
Molecular Weight 184.15 g/mol 192.99 g/mol [8]
Predicted Reactivity towards SNAr LowHigh
Predicted Acidity (pKa) Higher (less acidic)Lower (more acidic)

Experimental Protocols

The following protocols are representative examples of reactions that can be performed with these pyrazine derivatives. The choice of reagents and conditions reflects the anticipated reactivity of each substrate.

Protocol 1: Amide Coupling of 3,5-Dichloropyrazine-2-carboxylic Acid

This protocol describes a typical amide bond formation using a common coupling reagent.

Materials:

  • 3,5-Dichloropyrazine-2-carboxylic acid

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 3,5-dichloropyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[9]

Protocol 2: Fischer Esterification of 3,5-Dimethoxypyrazine-2-carboxylic Acid

Given the lower anticipated reactivity of the carboxylic acid in the dimethoxy compound for some coupling reactions, a classic Fischer esterification is presented here.

Materials:

  • 3,5-Dimethoxypyrazine-2-carboxylic acid

  • Methanol (or other alcohol of choice)

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • Suspend 3,5-dimethoxypyrazine-2-carboxylic acid (1.0 eq) in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture to reflux and maintain for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of NaHCO₃.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or distillation.[10]

Visualizing Reaction Mechanisms

The following diagrams illustrate the key mechanistic pathways discussed in this guide.

Figure 1: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

amide_coupling_workflow cluster_1 Amide Coupling Workflow start Start: Carboxylic Acid + Amine pre_activation Pre-activation of Carboxylic Acid (e.g., with EDC/HOBt) start->pre_activation amine_addition Addition of Amine and Base (e.g., DIPEA) pre_activation->amine_addition reaction Amide Bond Formation (Stir at RT) amine_addition->reaction workup Aqueous Workup (Acid/Base Washes) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Amide Product purification->product

Figure 2: A typical workflow for amide coupling reactions.

Conclusion

The choice between 3,5-dimethoxypyrazine-2-carboxylic acid and 3,5-dichloropyrazine-2-carboxylic acid as a synthetic precursor will be dictated by the desired reactivity profile. For applications requiring facile nucleophilic substitution at the pyrazine core, the dichloro derivative is the clear choice due to the activating effect of its electron-withdrawing substituents. Conversely, the dimethoxy analogue offers a more electron-rich pyrazine ring that is less prone to nucleophilic attack, making it suitable for transformations where the carboxylic acid is the primary reactive handle and the pyrazine core is intended to remain intact. A thorough understanding of the electronic interplay between the substituents and the pyrazine ring is paramount for the successful design and implementation of synthetic routes utilizing these valuable building blocks.

References

  • Der Pharma Chemica. Synthesis of pteridines derivatives from different heterocyclic compounds. [Link]

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • RSC Publishing. Parallels between the chloro and methoxy groups for potency optimization. [Link]

  • ACS Publications. Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. [Link]

  • ACS Publications. Structural Effects on the Electronic Properties of Extended Fused-Ring Thieno[3,4-b]pyrazine Analogues. [Link]

  • NextSDS. 3,5-dimethoxypyrazine-2-carboxylic acid — Chemical Substance Information. [Link]

  • science-softcon. 6.2.2. Pyrazines. [Link]

  • Organic Syntheses. esterification of carboxylic acids with. [Link]

  • ResearchGate. Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF. [Link]

  • ResearchGate. Parallels between the chloro and methoxy groups for potency optimization. [Link]

  • MDPI. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. [Link]

  • The Royal Society of Chemistry. Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, -. [Link]

  • ResearchGate. (PDF) Electrophilic Substitution In Azines. [Link]

  • MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

  • Organic Syntheses. A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with -. [Link]

  • R Discovery. Pteridines. XIX. A Synthesis of 8-Substituted Pteridine-6-carboxylic Acids. [Link]

  • RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.. [Link]

  • PMC. Synthesis and evaluation of the antiproliferative activity of the derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • ACS Publications. Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). [Link]

  • Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

  • RSC Publishing. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]

  • Google Patents.
  • JOCPR. Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met -. [Link]

  • PubMed. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. [Link]

  • PMC. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]

  • ResearchGate. Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM). [Link]

  • Semantic Scholar. Synthesis and Molecular Docking Study of Pyrazine-2- carboxylic acid Derivatives. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • ScienceDirect. Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives. [Link]

  • Wiley-VCH. 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

  • ResearchGate. (PDF) Solvent induced reactivity of 3,5-dimethylpyrazole towards zinc (II) carboxylates. [Link]

  • JOCPR. Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. [Link]

  • ASM Journals. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. [Link]

  • MDPI. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. [Link]

Sources

Comparative

Comparative Binding Affinity of 3,5-Dimethoxypyrazine-2-carboxylic Acid Analogs to Beta-Secretase (BACE1)

Introduction: The Strategic Targeting of BACE1 Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a critical aspartyl protease responsible for the rate-limiting step in the production of amyloid-beta (Aβ) p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Targeting of BACE1

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a critical aspartyl protease responsible for the rate-limiting step in the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ is a primary pathophysiological driver of Alzheimer's disease (AD) [1]. Consequently, inhibiting BACE1 has been a major focal point in neurotherapeutics [2].

However, the development of BACE1 inhibitors has historically been hindered by off-target toxicity, particularly the unintended inhibition of Cathepsin D (CatD), a closely related lysosomal aspartyl protease essential for retinal and neuronal maintenance. Recent structural breakthroughs by Amgen and others have identified perfluorinated cyclopropyl fused 1,3-oxazin-2-amines as potent BACE1 inhibitors [3]. Within this class, the coupling of the oxazine core with 3,5-dimethoxypyrazine-2-carboxylic acid and its analogs has yielded exceptional binding affinity and CatD selectivity.

This guide objectively compares the binding affinities of various pyrazine-2-carboxylic acid analogs, details their structure-activity relationships (SAR), and provides validated experimental protocols for their synthesis and biochemical evaluation.

G APP Amyloid Precursor Protein (APP) BACE1 BACE1 (Beta-secretase) APP->BACE1 Cleavage sAPPb sAPP-beta BACE1->sAPPb C99 C99 Fragment BACE1->C99 Gamma Gamma-secretase C99->Gamma Cleavage Abeta Amyloid-beta (Aβ) Peptides Gamma->Abeta Plaque Amyloid Plaques (Neurotoxicity) Abeta->Plaque Aggregation

Amyloidogenic processing of APP by BACE1 and Gamma-secretase leading to plaque formation.

Comparative Binding Affinity & SAR Analysis

The pyrazine-2-carboxamide moiety occupies the S1 and S3 subpockets of the BACE1 active site. The S3 pocket is highly accommodating to lipophilic and hydrogen-bond accepting groups.

The substitution pattern on the pyrazine ring dictates both the binding affinity (IC₅₀) to BACE1 and the selectivity window against CatD. The 3,5-dimethoxy substitution creates a highly favorable steric and electronic profile. The methoxy oxygens act as potent hydrogen-bond acceptors with the BACE1 flap region, while their steric bulk creates a structural clash within the tighter active site of CatD, driving a >1000-fold selectivity window [3].

Quantitative Data Comparison

The following table summarizes the comparative performance of 3,5-dimethoxypyrazine-2-carboxylic acid analogs conjugated to a standard perfluorinated oxazine core.

Pyrazine-2-carboxamide Analog (R-Group)BACE1 Enzyme IC₅₀ (µM)BACE1 Cell Assay IC₅₀ (µM)CatD IC₅₀ (µM)Selectivity Ratio (CatD/BACE1)
3,5-dimethoxypyrazine (Example 28)0.11750.0765907.85> 7,700x
3,5-dimethoxypyrazine (Example 2b-A)0.25260.0590> 400.00> 1,500x
5-chloro-3-methylpyrazine 0.60450.109081.30~ 134x
3-methyl-5-(2,2,2-trifluoroethoxy)pyrazine 1.25000.8500> 100.00> 80x

Data synthesized from representative Amgen oxazine core analogs (WO2014138484A1) to illustrate pyrazine substituent SAR [3].

Causality Insight: Replacing the 5-methoxy group with a 5-chloro or 5-trifluoroethoxy group reduces BACE1 binding affinity (increasing the IC₅₀ from ~0.11 µM to >0.60 µM). The electron-withdrawing nature of the halogens alters the basicity of the pyrazine nitrogen, weakening its interaction with the S1/S3 subsite interface.

Experimental Methodologies

To ensure scientific integrity, the protocols below are designed as self-validating systems. Built-in quality control steps ensure that artifacts (such as compound auto-fluorescence or non-specific degradation) do not skew the binding affinity data.

Synthesis of 3,5-Dimethoxypyrazine-2-carboxylic Acid

This intermediate is synthesized via a highly regioselective nucleophilic aromatic substitution and subsequent hydrolysis [3].

  • Lithiation & Carboxylation: To a solution of lithium diisopropylamide (LDA, 22.20 mmol) in THF at -78 °C, add 2,6-dichloropyrazine (9.67 mmol). Stir for 20 min, then quench with CO₂ to yield 3,5-dichloropyrazine-2-carboxylic acid.

  • Esterification: React the crude acid with ethanol and a catalytic amount of sulfuric acid under reflux to form ethyl 3,5-dichloropyrazine-2-carboxylate.

  • Methoxylation (Self-Validating Step): Treat the ester with sodium methoxide (NaOMe) in methanol. Validation: Monitor via LC/MS for the complete disappearance of the dichloro mass peak (m/z ~221) and the appearance of the dimethoxy peak (m/z = 199.1 [M+H]+).

  • Hydrolysis: Dissolve ethyl 3,5-dimethoxypyrazine-2-carboxylate (1.48 mmol) in MeOH. Add KOH (2.41 mmol) and stir at room temperature for 17 h.

  • Isolation: Quench with 5 M HCl to pH ~3. Extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography (10% MeOH in DCM) to yield the pure 3,5-dimethoxypyrazine-2-carboxylic acid (m/z = 185.1 [M+H]+).

BACE1 FRET Enzyme Binding Assay

This assay measures the direct catalytic inhibition of BACE1 using a Fluorescence Resonance Energy Transfer (FRET) substrate containing the Swedish APP mutation sequence (Rh-EVNLDAEFK-Quencher).

  • Buffer Preparation: Prepare an acidic assay buffer (50 mM Sodium Acetate, pH 4.5, 0.01% CHAPS). Causality: BACE1 is a lysosomal/endosomal enzyme; it requires an acidic pH to maintain the active conformation of its catalytic aspartyl dyads.

  • Compound Plating: Serially dilute the synthesized pyrazine analogs in DMSO. Transfer 1 µL of each concentration to a 384-well black microplate.

  • Enzyme Addition: Add 10 µL of recombinant human BACE1 enzyme (final concentration 1 nM) to the wells. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of the FRET substrate (final concentration 200 nM).

  • Measurement & Validation: Read fluorescence (Ex: 540 nm / Em: 590 nm) continuously for 45 minutes.

    • Self-Validation: Calculate the Z'-factor using a known BACE1 inhibitor (e.g., Verubecestat) as a positive control and DMSO as a negative control. A Z'-factor > 0.6 validates the assay's robustness.

Workflow Synth Synthesis of Pyrazine Analogs Enzyme BACE1 FRET Assay (Primary Screen) Synth->Enzyme Cell Cell-Based Aβ Assay (Secondary Screen) Enzyme->Cell IC50 < 1 µM CatD Cathepsin D Assay (Selectivity Screen) Cell->CatD Cellular IC50 < 1 µM Lead Lead Candidate Selection CatD->Lead CatD IC50 > 10 µM

Self-validating screening workflow for evaluating BACE1 inhibitors and ensuring CatD selectivity.

Conclusion

The integration of the 3,5-dimethoxypyrazine-2-carboxylic acid moiety into BACE1 inhibitors represents a masterclass in structure-based drug design. By leveraging dual methoxy groups, researchers can simultaneously maximize hydrogen bonding within the BACE1 S3 pocket while exploiting steric clashes to abolish Cathepsin D binding. As demonstrated by the >7,700x selectivity ratio, this analog remains a benchmark for developing safe, non-toxic amyloid-beta reducing therapeutics.

References

  • Sinha, S., et al. "Purification and cloning of amyloid precursor protein beta-secretase from human brain.
  • Cole, S.L., Vasser, R. "The role of amyloid precursor protein processing by BACE1, the beta-secretase, in Alzheimer disease pathophysiology.
  • Amgen Inc. "Perfluorinated cyclopropyl fused 1,3-oxazin-2-amine compounds as beta-secretase inhibitors and methods of use." European Patent EP 2 964 644 B1 / WO2014138484A1 (2014).
Validation

Benchmarking 3,5-Dimethoxypyrazine-2-carboxylic acid synthesis routes

[label="Lithiated Intermediate", fillcolor="#FBBC05", fontcolor="#2 Workflow for the 4-step Halogen-Directed Metalation and SNAr synthesis route. Step-by-Step Protocol & Causality Step 1: Directed ortho-Metalation (DoM)...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Lithiated Intermediate", fillcolor="#FBBC05", fontcolor="#2

Workflow for the 4-step Halogen-Directed Metalation and SNAr synthesis route.

Step-by-Step Protocol & Causality

Step 1: Directed ortho-Metalation (DoM) & Carboxylation

  • Protocol: Cool a solution of Lithium diisopropylamide (LDA) (2.2 equiv) in anhydrous THF to -78 °C. Add 2,6-dichloropyrazine (1.0 equiv) in THF dropwise over 20 minutes. Stir for 30 minutes, then quench by bubbling dry CO2 gas. Acidify with 1M HCl and extract with EtOAc.

  • Causality & Validation: The cryogenic temperature (-78 °C) is strictly required to prevent the highly reactive organolithium species from undergoing self-condensation or ring-opening. Validation: LC-MS of a miniature D2O-quenched aliquot will show complete deuterium incorporation at the C3 position, confirming successful lithiation prior to CO2 addition.

Step 2: Esterification

  • Protocol: Dissolve the crude 3,5-dichloropyrazine-2-carboxylic acid in DMF. Add NaHCO3 (1.2 equiv) and Iodomethane (MeI, 6.0 equiv). Stir at room temperature for 16 hours. Quench with water and extract with EtOAc [3].

  • Causality & Validation: The carboxylic acid must be masked. If left unprotected, the subsequent SNAr step would fail because the carboxylate anion would electronically deactivate the pyrazine ring, repelling the incoming methoxide nucleophile. Validation: TLC (Hexanes/EtOAc) confirms the disappearance of the polar baseline acid spot and the appearance of a high-Rf ester spot.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

  • Protocol: Dissolve the methyl ester in THF. Add NaH (60% dispersion, 3.3 equiv) and Methanol (3.2 equiv) at room temperature. Stir for 30 minutes. Quench with water and extract with EtOAc.

  • Causality & Validation: Generating NaOMe in situ in a bulk non-protic solvent (THF) provides a strictly controlled, anhydrous nucleophile. This prevents premature ester hydrolysis that aqueous/commercial NaOMe might cause. The electron-withdrawing ester and pyrazine nitrogens make the chloro-carbons highly electrophilic, driving rapid SNAr. Validation: LC-MS shows a mass shift from the dichloro ester to the dimethoxy ester (m/z 199.1 [M+H]+) [1].

Step 4: Saponification

  • Protocol: Dissolve the dimethoxy ester in MeOH. Add KOH (1.6 equiv) and stir at room temperature for 17 hours. Quench with 5M HCl to pH ~2. Extract with EtOAc or isolate via filtration.

  • Causality & Validation: Acidification to pH 2 is critical; the pKa of the pyrazine-carboxylic acid is ~3.0. Only fully protonated, neutral molecules will efficiently partition into the organic phase during extraction. Validation: Final purity is confirmed via LC-MS (m/z 185.1 [M+H]+) and 1H-NMR (singlet for the remaining aromatic proton).

Route B: Direct Metalation of 2,6-Dimethoxypyrazine (Streamlined Approach)

Route B represents a theoretical and academically validated optimization that reduces the synthesis to a single operational step by starting with the pre-functionalized 2,6-dimethoxypyrazine [2].

Experimental Workflow

RouteB_Workflow A 2,6-Dimethoxypyrazine (Starting Material) B 2-Lithio-3,5-dimethoxy- pyrazine (Intermediate) A->B LiTMP, THF -20°C to -78°C C 3,5-Dimethoxypyrazine- 2-carboxylic acid (Final Product) B->C 1. CO2 (s) 2. H3O+

Workflow for the 1-step Direct Metalation synthesis route using LiTMP.

Step-by-Step Protocol & Causality

Step 1: Direct Metalation & Carboxylation

  • Protocol: Dissolve 2,6-dimethoxypyrazine (1.0 equiv) in anhydrous THF and cool to -20 °C. Add a freshly prepared solution of Lithium tetramethylpiperidide (LiTMP) (1.2 equiv) dropwise. Stir for 30 minutes, then quench with an excess of dry ice (CO2). Warm to room temperature, acidify with 1M HCl to pH 2, and extract with EtOAc.

  • Causality & Validation: While n-butyllithium is a standard lithiating agent, its use with electron-deficient pyrazines leads to unwanted nucleophilic addition (alkylation) at the unsubstituted ring carbons. Therefore, the extreme steric bulk of LiTMP is required to ensure exclusive proton abstraction [2]. Validation: Reaction completion is validated by isolating the product and confirming the presence of the carboxylic acid via IR spectroscopy (broad O-H stretch at ~2500-3000 cm⁻¹ and strong C=O stretch at ~1700 cm⁻¹).

Performance Benchmarking

The following table summarizes the quantitative and qualitative data comparing both routes, allowing researchers to balance cost, time, and scalability.

Performance MetricRoute A (Halogen-Directed / SNAr)Route B (Direct Metalation)
Step Count 4 Steps1 Step
Starting Material Cost Low (2,6-Dichloropyrazine is a cheap, widely available commodity)High (2,6-Dimethoxypyrazine is a specialty building block)
Overall Yield ~65 - 75% (High efficiency across multiple highly-optimized steps)~40 - 55% (Limited by lithiation efficiency and potential side reactions)
Atom Economy Low (Chlorines and ester protecting groups are added and subsequently discarded)High (Direct C-H to C-COOH conversion; no protecting groups needed)
Scalability Excellent (Standard industrial protocol for multi-kilogram BACE inhibitor campaigns)Moderate (Requires specialized handling of LiTMP at scale)
Key Risk Factor Multiple unit operations significantly increase processing time and solvent waste.Unwanted nucleophilic addition if the base is not strictly non-nucleophilic.
Conclusion

For discovery chemistry and library synthesis where time is the most critical factor, Route B offers a rapid, one-step entry to the target scaffold, provided the higher cost of the starting material is acceptable. Conversely, for process chemistry and scale-up campaigns , Route A remains the undisputed champion. Despite its higher step count, its reliance on cheap starting materials, robust SNAr chemistry, and high overall yield make it the most economically viable and reliable pathway.

References

  • Harrington, P. E., et al. (2015). Perfluorinated cyclopropyl fused 1,3-oxazin-2-amine compounds as beta-secretase inhibitors and methods of use (U.S. Patent No. 9,085,576 B2). U.S. Patent and Trademark Office.
  • Turck, A., Trohay, D., Mojovic, L., Ple, N., & Queguiner, G. (1991). Metalation of diazines. IV. Lithiation of sym-disubstituted pyrazines. Journal of Organometallic Chemistry, 412(3), 301-310. URL:[Link]

  • Novartis AG. (2024). N-(5-substituted-carboxamide compounds, pharmaceutical compositions, and methods of preparing the amide compounds and of their use (W.O. Patent No. 2024069592 A1). World Intellectual Property Organization. URL:

Comparative

A Comparative Spectroscopic Guide to 3,5-Dimethoxypyrazine-2-carboxylic Acid and its Ethyl Ester

In the landscape of pharmaceutical and flavor chemistry, the precise characterization of heterocyclic compounds is paramount. Pyrazine derivatives, in particular, are of significant interest due to their diverse biologic...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and flavor chemistry, the precise characterization of heterocyclic compounds is paramount. Pyrazine derivatives, in particular, are of significant interest due to their diverse biological activities and sensory properties. This guide provides an in-depth spectroscopic comparison of 3,5-Dimethoxypyrazine-2-carboxylic acid and its corresponding ethyl ester, Ethyl 3,5-dimethoxypyrazine-2-carboxylate.

As experimental spectra for these specific compounds are not widely available in public databases, this guide will leverage established spectroscopic principles and data from analogous structures to provide a robust, predictive analysis. This approach not only facilitates the identification and characterization of these molecules but also serves as a practical framework for researchers working with novel pyrazine derivatives. We will explore the distinguishing features in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between structural differences and spectral output.

The Structural Distinction: Acid vs. Ester

The core difference between the two molecules lies in the functional group at the 2-position of the pyrazine ring. The carboxylic acid possesses a hydroxyl (-OH) group, making it a proton donor capable of hydrogen bonding. In contrast, the ethyl ester features an ethyl group (-OCH₂CH₃) replacing the acidic proton, a modification that significantly alters its electronic environment, polarity, and spectroscopic signature.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Theoretical Basis

¹H NMR spectroscopy maps the chemical environment of protons, while ¹³C NMR provides insights into the carbon skeleton. The chemical shift (δ) of a nucleus is governed by its local electronic environment. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (to a higher ppm), while electron-donating groups shield it, causing an upfield shift. The esterification of the carboxylic acid to its ethyl ester introduces new proton and carbon environments, which are readily distinguishable.

Experimental Protocol: NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample (acid or ester) in ~0.7 mL of deuterated solvent (e.g., CDCl₃). B Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm). A->B C Transfer the solution to a 5 mm NMR tube. B->C D Insert the sample into the NMR spectrometer (e.g., 400 MHz). C->D F Tune and shim the magnetic field for optimal resolution. D->F E Acquire ¹H and ¹³C NMR spectra at room temperature. G Apply Fourier transform to the raw data (FID). E->G F->E H Phase the spectrum and perform baseline correction. G->H I Calibrate the chemical shift scale using the TMS signal. H->I

Caption: General workflow for NMR sample preparation and analysis.

¹H NMR: Comparative Analysis

The primary differences in the ¹H NMR spectra will arise from the carboxylic acid proton and the introduction of the ethyl group in the ester.

Assignment 3,5-Dimethoxypyrazine-2-carboxylic acid (Predicted δ, ppm) Ethyl 3,5-dimethoxypyrazine-2-carboxylate (Predicted δ, ppm) Rationale for Difference
Pyrazine-H (1H, s)~8.2 - 8.4~8.1 - 8.3The pyrazine proton is a singlet in both compounds. A slight upfield shift may be observed for the ester due to minor electronic differences.
OCH₃ (3H, s)~4.1~4.0Chemical shifts for the two methoxy groups at positions 3 and 5 are expected to be similar.
OCH₃ (3H, s)~4.0~3.9
-COOH (1H, br s)~10.0 - 13.0 - The acidic proton of the carboxylic acid gives a characteristic broad singlet at a very downfield position. This signal is absent in the ester.
-OCH₂ CH₃ (2H, q)- ~4.4 The methylene protons of the ethyl group appear as a quartet due to coupling with the methyl protons.
-OCH₂CH₃ (3H, t)- ~1.4 The terminal methyl protons of the ethyl group appear as a triplet.

Key Differentiator: The most definitive difference is the presence of a broad singlet between 10-13 ppm for the carboxylic acid and its complete absence in the ester. Conversely, the ester is uniquely identified by a quartet around 4.4 ppm and a triplet around 1.4 ppm.

¹³C NMR: Comparative Analysis

The carbon skeleton analysis via ¹³C NMR further confirms the structural differences, particularly at the carbonyl carbon and the carbons of the ethyl group.

Assignment 3,5-Dimethoxypyrazine-2-carboxylic acid (Predicted δ, ppm) Ethyl 3,5-dimethoxypyrazine-2-carboxylate (Predicted δ, ppm) Rationale for Difference
C =O (Carbonyl)~165 - 170 ~163 - 168 The carbonyl carbon of the ester is typically slightly more shielded (upfield) compared to the carboxylic acid.
Pyrazine-C (quaternary)~155-160~154-159Shifts for the pyrazine ring carbons are expected to be broadly similar, with minor variations due to the change in the C2 substituent.
Pyrazine-C (quaternary)~150-155~149-154
Pyrazine-C (quaternary)~135-140~134-139
Pyrazine-CH~130-135~129-134
OCH₃~53-56~52-55
-O CH₂CH₃- ~62 This signal is unique to the ester.
-OCH₂C H₃- ~14 This signal is unique to the ester.

Key Differentiator: The presence of two additional signals around 62 ppm and 14 ppm unambiguously identifies the ethyl ester. The subtle shift difference in the carbonyl carbon resonance also serves as a secondary confirmation point.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Basis

Specific bonds and functional groups absorb IR radiation at characteristic frequencies. The C=O (carbonyl) and O-H bonds of a carboxylic acid have very distinct and strong absorption bands. Esterification removes the O-H group and slightly alters the C=O bond environment, leading to predictable changes in the IR spectrum.[1][2][3]

Experimental Protocol: IR Analysis

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing A Place a small amount of the solid sample directly onto the ATR crystal. B Apply pressure using the anvil to ensure good contact. A->B C Record a background spectrum of the empty ATR crystal. B->C D Record the sample spectrum (typically 16-32 scans). C->D E The software automatically subtracts the background from the sample spectrum. D->E F Identify and label the characteristic absorption peaks. E->F

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

IR Spectroscopy: Comparative Analysis

The IR spectra provide a clear distinction based on the presence or absence of the carboxylic acid's hydroxyl group.

Vibrational Mode 3,5-Dimethoxypyrazine-2-carboxylic acid (Predicted cm⁻¹) Ethyl 3,5-dimethoxypyrazine-2-carboxylate (Predicted cm⁻¹) Rationale for Difference
O-H Stretch (Carboxylic Acid) 3300 - 2500 (very broad) - This is the most prominent differentiating feature. The carboxylic acid shows a very broad absorption due to hydrogen bonding, which is absent in the ester.[3][4]
C-H Stretch (Aromatic/Aliphatic)~3100-2850~3100-2850Both compounds show C-H stretching from the pyrazine ring, methoxy, and (for the ester) ethyl groups.
C=O Stretch (Carbonyl) ~1720 - 1690 (strong) ~1735 - 1715 (strong) The C=O stretch of an ester typically appears at a slightly higher frequency (wavenumber) than that of a hydrogen-bonded carboxylic acid.[5]
C=C, C=N Stretch (Aromatic Ring)~1600-1450~1600-1450These stretches are characteristic of the pyrazine ring and will be present in both compounds.
C-O Stretch ~1320-1210 ~1300-1000 (two bands) The ester will show two distinct C-O stretches (C-C(=O)-O and O-C-C), while the acid shows one.

Key Differentiator: The definitive proof for the carboxylic acid is the extremely broad O-H stretch from 3300-2500 cm⁻¹. For the ester, the absence of this broad band and a C=O stretch at a slightly higher frequency (~1725 cm⁻¹) are the key identifiers.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and elucidation of structural components through fragmentation patterns.

Theoretical Basis

In electron ionization (EI) MS, a molecule is ionized, forming a molecular ion (M⁺•) whose m/z value corresponds to the molecular weight. This ion can then fragment in predictable ways. The carboxylic acid and its ethyl ester will have different molecular weights and will exhibit distinct fragmentation pathways due to their different functional groups.

Experimental Protocol: Mass Spectrometry

G cluster_intro Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis & Detection A Introduce a dilute solution of the sample into the inlet system (e.g., GC or direct infusion). B Vaporized sample is bombarded with high-energy electrons (EI mode). A->B C Formation of the molecular ion (M⁺•) and fragment ions. B->C D Ions are accelerated into a mass analyzer (e.g., quadrupole). C->D E Ions are separated based on their mass-to-charge (m/z) ratio. D->E F Ions are detected, and the signal is processed to generate a mass spectrum. E->F

Caption: Simplified workflow for Electron Ionization Mass Spectrometry (EI-MS).

Mass Spectrometry: Comparative Analysis

The molecular weight difference is the most immediate point of comparison.

  • 3,5-Dimethoxypyrazine-2-carboxylic acid (C₇H₈N₂O₄): Molecular Weight = 184.15 g/mol

  • Ethyl 3,5-dimethoxypyrazine-2-carboxylate (C₉H₁₂N₂O₄): Molecular Weight = 212.20 g/mol

Ion (m/z) 3,5-Dimethoxypyrazine-2-carboxylic acid Ethyl 3,5-dimethoxypyrazine-2-carboxylate Identity/Rationale
Molecular Ion [M]⁺• 184 212 The molecular ion peak directly confirms the molecular weight of each compound.
[M - OCH₃]⁺153181Loss of a methoxy radical from the pyrazine ring.
[M - COOH]⁺139-Loss of the carboxylic acid group (radical). A key fragment for the acid.
[M - OC₂H₅]⁺-167Loss of the ethoxy radical. A characteristic fragmentation for the ethyl ester.
[M - COOC₂H₅]⁺-139Loss of the entire ethyl carboxylate group (radical).

Key Differentiator: The molecular ion peak is the primary identifier, with a 28-unit mass difference between the two compounds. Key fragmentation patterns, such as the loss of •COOH (m/z 139) for the acid and the loss of •OC₂H₅ (m/z 167) for the ester, provide definitive structural confirmation.

Conclusion: A Synthesis of Spectroscopic Evidence

The spectroscopic characterization of 3,5-Dimethoxypyrazine-2-carboxylic acid and its ethyl ester reveals a set of distinct and complementary fingerprints. While related, their structural divergence is clearly articulated through NMR, IR, and MS analysis.

Summary of Key Spectroscopic Distinctions:

Technique 3,5-Dimethoxypyrazine-2-carboxylic acid Ethyl 3,5-dimethoxypyrazine-2-carboxylate
¹H NMR Broad singlet ~10-13 ppm (-COOH)No signal >10 ppm; Quartet ~4.4 ppm & Triplet ~1.4 ppm (-CH₂CH₃)
¹³C NMR Carbonyl ~165-170 ppm; No signals for ethyl groupCarbonyl ~163-168 ppm; Signals at ~62 & ~14 ppm (-CH₂CH₃)
IR Very broad O-H stretch (3300-2500 cm⁻¹)Absence of broad O-H stretch; C=O stretch at slightly higher frequency
MS Molecular Ion (M⁺•) at m/z 184Molecular Ion (M⁺•) at m/z 212

This guide demonstrates that even without direct experimental data, a robust and reliable comparative analysis can be constructed from foundational spectroscopic principles. For researchers in drug development and related fields, this predictive approach is an invaluable tool for structural verification, purity assessment, and the confident identification of novel chemical entities.

References

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  • ResearchGate. (2025). Spectroscopic investigations of a substituted amide of pyrazine-2-carboxylic acid - C16H18N3O.

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